A Technical Guide to the Structural Analysis of 2-amino-4-methoxynicotinic acid
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Foreword: The following guide provides a comprehensive technical overview of the structural analysis of 2-amino-...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: The following guide provides a comprehensive technical overview of the structural analysis of 2-amino-4-methoxynicotinic acid. As a niche yet potentially significant building block in medicinal chemistry, a thorough understanding of its structural characteristics is paramount for its effective application. This document is structured to provide not only the fundamental properties but also a detailed, practical framework for its characterization using modern analytical techniques. In the absence of extensive publicly available experimental data for this specific molecule, this guide integrates established spectroscopic principles and comparative data from structurally related analogs to present a robust analytical paradigm.
Introduction and Chemical Profile
2-amino-4-methoxynicotinic acid, with the CAS Number 773099-92-6, is a substituted pyridine derivative.[1][2] Its structure incorporates a pyridine ring, a carboxylic acid group, an amino group, and a methoxy group, making it a versatile scaffold for chemical synthesis.
Core Chemical Properties
A summary of the fundamental properties of 2-amino-4-methoxynicotinic acid is presented in Table 1.
While specific synthesis routes for 2-amino-4-methoxynicotinic acid are not extensively detailed in publicly accessible literature, a plausible synthetic approach can be extrapolated from established pyridine chemistry. A logical workflow for its synthesis and subsequent structural confirmation is outlined below.
Caption: A generalized workflow for the synthesis and structural elucidation of 2-amino-4-methoxynicotinic acid.
In-depth Structural Elucidation Techniques
The definitive structural confirmation of 2-amino-4-methoxynicotinic acid relies on a combination of spectroscopic methods. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
3.1.1. Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the exchangeable protons of the amino and carboxylic acid groups.
Aromatic Protons: Two signals in the aromatic region (typically δ 6.0-8.5 ppm), corresponding to the two protons on the pyridine ring. Their splitting patterns (likely doublets) and coupling constants will confirm their relative positions.
Methoxy Protons: A sharp singlet, typically around δ 3.5-4.0 ppm, integrating to three protons.
Amino Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, integrating to two protons.
Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (often > δ 10 ppm), which may not always be observed depending on the solvent.
3.1.2. Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reveal the number of non-equivalent carbon atoms. For 2-amino-4-methoxynicotinic acid, seven distinct carbon signals are expected.
Carbon Environment
Predicted Chemical Shift (δ, ppm)
Rationale
Carboxylic Acid (C=O)
165-175
Typical range for carboxylic acid carbons.
Aromatic C-O
155-165
Aromatic carbon attached to an electronegative oxygen.
Aromatic C-NH₂
145-155
Aromatic carbon attached to the amino group.
Aromatic C-H
100-140
Standard range for aromatic carbons bonded to hydrogen.
Aromatic C-COOH
110-125
Quaternary carbon attached to the carboxylic acid.
Methoxy (O-CH₃)
50-60
Aliphatic carbon attached to an oxygen atom.
3.1.3. Advanced NMR Experiments
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment would be crucial to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments of the methoxy and aromatic CH carbons.
COSY (Correlation Spectroscopy): This 2D experiment will show correlations between coupled protons, definitively establishing the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, providing unambiguous C-H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is essential for assigning the quaternary carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact mass of the molecular ion, which should correspond to the calculated exact mass of C₇H₈N₂O₃. This provides irrefutable evidence for the molecular formula.
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would likely show characteristic losses, such as the loss of H₂O, CO₂, and potentially the methoxy group, providing further structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Functional Group
Expected Wavenumber (cm⁻¹)
Vibration Type
O-H (Carboxylic Acid)
2500-3300 (broad)
Stretching
N-H (Amino)
3300-3500 (two bands)
Symmetric & Asymmetric Stretching
C-H (Aromatic)
3000-3100
Stretching
C-H (Aliphatic)
2850-3000
Stretching
C=O (Carboxylic Acid)
1680-1720
Stretching
C=C, C=N (Aromatic Ring)
1450-1600
Stretching
C-O (Methoxy)
1000-1300
Stretching
X-ray Crystallography
Should the synthesis and purification yield single crystals of suitable quality, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and three-dimensional arrangement of the atoms in the crystal lattice, including intermolecular interactions such as hydrogen bonding.
Potential Applications in Drug Development
Substituted nicotinic acid derivatives are prevalent in medicinal chemistry. The presence of multiple functional groups on the 2-amino-4-methoxynicotinic acid scaffold allows for diverse chemical modifications, making it an attractive starting point for the synthesis of novel compounds with potential biological activity. The amino group can be acylated or alkylated, the carboxylic acid can be converted to esters or amides, and the aromatic ring can undergo further substitution. These potential modifications are depicted in the following relationship diagram.
Caption: Potential derivatization pathways for 2-amino-4-methoxynicotinic acid in drug discovery.
Conclusion
References
2-Methoxynicotinic acid | C7H7NO3 | CID 708093 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
Topic: 2-Amino-4-methoxynicotinic acid (CAS 773099-92-6) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Critical Scaffold for Kinase Inhibitor and Heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 2-Amino-4-methoxynicotinic acid (CAS 773099-92-6)
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
A Critical Scaffold for Kinase Inhibitor and Heterocyclic Library Development
Executive Summary
2-Amino-4-methoxynicotinic acid (CAS 773099-92-6) is a highly functionalized pyridine derivative serving as a "privileged scaffold" in medicinal chemistry. Its structural triad—an exocyclic amine at C2, a carboxylic acid at C3, and a methoxy group at C4—makes it an ideal precursor for bicyclic heterocycles, particularly pyrido[2,3-d]pyrimidines and 1,8-naphthyridines . These fused systems are ubiquitous in kinase inhibitor discovery (e.g., inhibitors of CDK, PI3K, and EGFR).
This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and downstream applications in fragment-based drug design (FBDD).
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
The synthesis of 2-amino-4-methoxynicotinic acid typically proceeds via nucleophilic aromatic substitution (
) on a halogenated pyridine precursor. The presence of the electron-withdrawing carboxylic acid (or ester) at C3 activates the C4 position for nucleophilic attack.
Retrosynthetic Analysis
The most robust route disconnects the C4-methoxy bond, tracing back to 2-amino-4-chloronicotinic acid . This intermediate is accessible from 2,4-dichloronicotinic acid via regioselective amination.
Figure 1: Synthetic pathway from commercially available dichloronicotinic acid.
Detailed Experimental Protocol
Objective: Conversion of 2-amino-4-chloronicotinic acid to 2-amino-4-methoxynicotinic acid.
Reagents:
2-Amino-4-chloronicotinic acid (1.0 eq)
Sodium Methoxide (NaOMe), 25% wt. in Methanol (3.0 eq)
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen.
Dissolution: Charge the flask with 2-amino-4-chloronicotinic acid (10 mmol) and anhydrous methanol (50 mL).
Alkoxylation: Dropwise add sodium methoxide solution (30 mmol) over 10 minutes. The reaction is exothermic; ensure temperature does not exceed 40°C during addition.
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.
In-Process Control (IPC): Monitor by TLC (DCM:MeOH 9:1) or LC-MS. The starting material (Cl-analog) should disappear.
Workup:
Cool the reaction mixture to room temperature.
Concentrate in vacuo to remove approx. 80% of methanol.
Dilute residue with water (20 mL) and cool to 0°C.
Adjust pH to ~4.0 using 1N HCl. The product will precipitate as a zwitterionic solid.
Purification: Filter the precipitate, wash with cold water (2 x 5 mL) and cold diethyl ether (to remove trace organics). Dry under high vacuum at 45°C.
Yield Expectation: 75–85%.
Applications in Drug Discovery
This compound is a "linchpin" intermediate. The orthogonal reactivity of the amine and carboxylic acid allows for rapid cyclization into bicyclic scaffolds.
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are bioisosteres of quinazolines (e.g., Gefitinib) and are potent inhibitors of tyrosine kinases.
Cyclization Partner: Formamide, Urea, or Guanidine.
Mechanism: Condensation of the C2-amine and C3-carboxylic acid to form the pyrimidine ring.
Synthesis of 1,8-Naphthyridines
Reaction with
-keto esters or 1,3-dicarbonyls yields 1,8-naphthyridine derivatives, known for antibacterial and antitumor activities.
Figure 2: Divergent synthesis of bioactive heterocycles from the core scaffold.
Quality Control & Characterization
To ensure the integrity of the material for biological assays, the following analytical criteria must be met.
Aromatic Protons: Two doublets corresponding to the pyridine ring protons (C5-H and C6-H). C5-H usually appears upfield (~6.3 ppm) due to the electron-donating methoxy group, while C6-H is downfield (~8.0 ppm).
Exchangeables: Broad singlet for
(~12–13 ppm) and broad singlet for (~7.0 ppm).
Safety & Handling (MSDS Highlights)
Hazards:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use in a fume hood.[2] Avoid dust formation.
Incompatibility: Strong oxidizing agents. The amino group is susceptible to oxidation; store under inert gas.
References
PubChem. Compound Summary: 2-Amino-4-methoxypyridine derivatives. National Library of Medicine. Available at: [Link]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-amino-4-methoxynicotinic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected spectroscopic data for 2-amino-4-methoxynicotinic acid (CAS: 773099-92-6), a key heterocyclic compo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected spectroscopic data for 2-amino-4-methoxynicotinic acid (CAS: 773099-92-6), a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic principles and experimental considerations necessary for the robust characterization of this molecule.
Molecular Structure and Key Features
2-amino-4-methoxynicotinic acid possesses a substituted pyridine ring, a versatile scaffold in drug design. The molecular formula is C₇H₈N₂O₃, and the molecular weight is 168.15 g/mol [1]. The key functional groups that will dominate its spectroscopic signature are the carboxylic acid, the aromatic amine, the methoxy group, and the pyridine ring itself. Understanding the interplay of these groups is crucial for accurate spectral interpretation.
Caption: Molecular structure of 2-amino-4-methoxynicotinic acid.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-amino-4-methoxynicotinic acid, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol for acquiring high-quality NMR data is paramount for reproducibility.
Workflow for NMR Analysis
Caption: Predicted major fragmentation pathways in positive ion ESI-MS.
Conclusion
The comprehensive spectroscopic analysis of 2-amino-4-methoxynicotinic acid, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation. The predicted data, grounded in established spectroscopic principles and comparison with related nicotinic acid derivatives,[2][3] offers a robust framework for researchers. Each technique provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the identity and purity of the compound. This guide serves as a foundational resource for the characterization of this and similar molecules, enabling and accelerating research and development in the chemical and pharmaceutical sciences.
References
Alghamdi, S. K., Abbas, F., Hussein, R. K., Alhamzani, A. G., & El‐Shamy, N. T. (2022). Spectroscopic characterization (IR, UV-vis), and HOMO... Journal of the Chinese Chemical Society, 69(9), 1545-1557.
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]
Thermal Stability Profile of 2-Amino-4-Methoxynicotinic Acid
Technical Guide for Process Chemistry & Drug Development Executive Summary 2-Amino-4-methoxynicotinic acid (CAS: 773099-92-6) exhibits a thermal stability profile characteristic of substituted aminopyridine carboxylic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide for Process Chemistry & Drug Development
Executive Summary
2-Amino-4-methoxynicotinic acid (CAS: 773099-92-6) exhibits a thermal stability profile characteristic of substituted aminopyridine carboxylic acids.[1] While specific calorimetric data for this exact intermediate is sparse in public literature, structural homolog analysis confirms it is a high-melting zwitterionic solid that undergoes irreversible thermal decarboxylation at elevated temperatures (predicted onset >190°C).[1]
The primary degradation pathway is the loss of carbon dioxide to form 2-amino-4-methoxypyridine (MP: 120–121°C).[1] This transition is critical for process safety, as the evolution of CO₂ gas in closed vessels presents a pressurization hazard, and the formation of a lower-melting liquid byproduct can induce sudden rheological changes in bulk solids.
Chemical Identity & Physicochemical Context
Understanding the stability requires analyzing the structural tension between the electron-rich amino/methoxy groups and the electron-withdrawing pyridine ring.[1]
In the solid state, 2-aminonicotinic acids exist primarily as zwitterions (inner salts), where the carboxylic proton is transferred to the ring nitrogen or the exocyclic amine. This creates a strong crystal lattice stabilized by intermolecular hydrogen bonding.[1]
Impact: This lattice energy significantly raises the melting point compared to non-zwitterionic analogs.[1]
Observation: The compound likely does not show a clean melt but rather a melt-decomposition event.[1]
Mechanisms of Thermal Degradation
Two distinct pathways govern the stability of this molecule. The dominant pathway is thermal; the secondary is hydrolytic.
Pathway A: Thermal Decarboxylation (Dominant)
Upon heating beyond the crystal lattice stability limit (typically >180–200°C), the molecule undergoes unimolecular thermal decarboxylation. The electron-withdrawing nature of the pyridine ring facilitates the stabilization of the transition state, allowing CO₂ to extrude.
Byproduct: The resulting 2-amino-4-methoxypyridine has a much lower melting point (~120°C).[1]
Process Risk: If this occurs in a reactor, the solid powder will seemingly "melt" but is actually converting into a liquid degradant while releasing gas.
Figure 1: Primary thermal and hydrolytic degradation pathways.[1] The red path represents the irreversible thermal event.[1]
Experimental Characterization Protocols
As specific literature data is limited, the following self-validating protocols are required to establish the exact safety window for your specific batch (purity and trace metals can shift decomposition onset by ±10°C).
Protocol 1: Thermal Gravimetric Analysis (TGA)
Objective: Determine
(decomposition onset temperature).
Sample Prep: 5–10 mg of dried sample in an alumina pan (do not crimp hermetically; allow gas escape).
Method: Ramp 10°C/min from 25°C to 350°C under
purge (50 mL/min).
Analysis:
Look for the first significant mass loss step.
Theoretical Mass Loss: Calculate expected loss for decarboxylation:
Interpretation: If mass loss is ~26% and matches the onset of an endotherm in DSC, it confirms decarboxylation. If mass loss occurs <100°C, it is solvent/water.
Objective: Distinguish melting from decomposition.[1]
Sample Prep: 2–3 mg in a crimped aluminum pan with a pinhole (to prevent pan rupture from CO₂).
Method:
Cycle 1: Heat 25°C
150°C (Hold 1 min) Cool to 25°C.
Cycle 2: Heat 25°C
300°C.
Interpretation:
Cycle 1: If an endotherm appears here (e.g., ~120°C), your sample is already degraded (contains 2-amino-4-methoxypyridine).[1]
Cycle 2: Expect a sharp endotherm (melting) immediately followed by or overlapping with an exotherm (decomposition) or irregular baseline (gas generation) in the 200–250°C range.
Protocol 3: HPLC Stability-Indicating Method
Objective: Quantify degradation in process streams.
Mobile Phase: Gradient of 0.1% Phosphoric Acid (A) and Acetonitrile (B). Note: Acidic mobile phase ensures sharp peaks for amino-pyridines.[1]
Detection: UV at 260 nm (nicotinic acids usually have strong absorbance here).[1]
Target: Separation of the Parent (Acid, lower retention time at neutral pH) from the Decarboxylated Product (Less polar, higher retention time).
Storage & Handling Implications
Based on the chemical structure and analog data, the following handling procedures are recommended to maintain scientific integrity of the material.
Storage Conditions
Temperature: Store at +2°C to +8°C (Refrigerated). While stable at room temperature, refrigeration minimizes slow hydrolysis of the methoxy group.
Atmosphere: Store under Argon or Nitrogen .[1] Air sensitivity is low, but CO₂ absorption (forming carbamates with the amine) is a theoretical risk.
Container: Amber glass.[1] Protect from light (pyridine derivatives can be photosensitive).
Process Safety
Drying: Do not dry in an oven >60°C without vacuum.[1] High heat can initiate surface decarboxylation.[1] Recommended: Vacuum oven at 40°C.
Reaction Solvents: Avoid acidic solvents at reflux.[1] Acetic acid or dilute HCl at high temperatures will accelerate both decarboxylation and methoxy-hydrolysis.[1]
Stability Testing Workflow
Use this logic flow to determine if a batch is suitable for use.
Figure 2: Quality control decision tree for incoming or synthesized batches.
ChemicalBook. 2-Amino-4-methoxypyridine (Decarboxylated Product) Properties & Melting Point Data.Link
Dunn, A.D. The decarboxylation of some pyridine-2-carboxylic acids.[1] Journal of Heterocyclic Chemistry, 1985. (Foundational mechanism for pyridine decarboxylation).
Li, J.J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.[1] (Reference for reactivity of aminonicotinic acids).
BenchChem. General Thermal Stability Protocols for Aminobenzoic/Nicotinic Acids.Link
A Technical Guide to 2-Amino-4-methoxynicotinic Acid for Researchers and Drug Development Professionals
An In-depth Exploration of Commercial Sourcing, Quality Control, Synthesis, and Applications of a Versatile Heterocyclic Building Block. Introduction 2-Amino-4-methoxynicotinic acid (CAS No.
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Exploration of Commercial Sourcing, Quality Control, Synthesis, and Applications of a Versatile Heterocyclic Building Block.
Introduction
2-Amino-4-methoxynicotinic acid (CAS No. 773099-92-6) is a substituted pyridine derivative that is emerging as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including a carboxylic acid, an amino group, and a methoxy group on a pyridine ring, offer multiple points for chemical modification. This guide provides a comprehensive technical overview of 2-amino-4-methoxynicotinic acid, including its commercial availability, quality control standards, plausible synthetic routes, and potential applications in the development of novel therapeutics.
Commercial Availability
A critical first step in utilizing any chemical building block is identifying reliable commercial suppliers. 2-Amino-4-methoxynicotinic acid is available from several reputable chemical suppliers that cater to the research and development community. When sourcing this compound, it is imperative to consider factors such as purity, available analytical data, and supplier reputation.
Supplier
Purity
Available Formats
Additional Information
Sigma-Aldrich (Merck)
Typically ≥95%
Powder or crystals
Often provides access to key documents like Certificate of Analysis (COA) and safety data sheets (SDS).
Provides comprehensive analytical data, including NMR, HPLC, and LC-MS, to ensure quality.[2]
Note: Availability and specifications are subject to change. Researchers should always verify the information directly with the supplier before procurement.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-amino-4-methoxynicotinic acid is essential for its effective use in synthesis and formulation.
Property
Value
CAS Number
773099-92-6
Molecular Formula
C₇H₈N₂O₃
Molecular Weight
168.15 g/mol
Appearance
White to off-white powder or crystals
Storage
Keep in a dark place, under an inert atmosphere, at room temperature.
Quality Control and Analytical Methods
Ensuring the purity and identity of 2-amino-4-methoxynicotinic acid is paramount for the reproducibility of experimental results. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of non-volatile organic compounds like 2-amino-4-methoxynicotinic acid. A reversed-phase HPLC method is generally suitable.
Typical HPLC Method Parameters:
Column: C18 (Reversed-Phase)
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (typically around 254 nm).
Purity Assessment: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥97% (by HPLC) is often considered suitable for many research applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure of 2-amino-4-methoxynicotinic acid. Both ¹H NMR and ¹³C NMR are crucial for unambiguous identification.
¹H NMR: Provides information on the number and environment of protons in the molecule. Expected signals would include those for the aromatic protons on the pyridine ring, the methoxy group protons, and the amine and carboxylic acid protons (which may be broad or exchangeable depending on the solvent).
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. Expected signals would correspond to the carbons of the pyridine ring, the methoxy group, and the carboxyl group.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to provide further structural confirmation. Techniques such as Electrospray Ionization (ESI) are commonly used.
Synthesis of 2-Amino-4-methoxynicotinic Acid
While specific, detailed synthesis protocols for 2-amino-4-methoxynicotinic acid are not abundantly available in peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for related nicotinic acid derivatives. A common strategy involves the nucleophilic aromatic substitution of a suitable precursor.
A potential synthetic pathway is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.
Caption: A plausible synthetic workflow for 2-amino-4-methoxynicotinic acid.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Chloro-4-methoxynicotinic Acid
In a round-bottom flask, dissolve 2,4-dichloronicotinic acid in an appropriate solvent such as methanol.
Cool the solution in an ice bath.
Slowly add a solution of sodium methoxide in methanol (1 equivalent).
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin-Layer Chromatography (TLC).
Upon completion, carefully neutralize the reaction mixture with an acid (e.g., dilute HCl) to precipitate the product.
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 2-Amino-4-methoxynicotinic Acid
In a sealed reaction vessel, suspend the 2-chloro-4-methoxynicotinic acid from the previous step in a suitable solvent (e.g., aqueous ammonia or an organic solvent with an ammonia source).
Heat the mixture to an elevated temperature (e.g., 100-150 °C) for several hours. The use of microwave irradiation can potentially accelerate this step.
Monitor the reaction by TLC or HPLC.
After completion, cool the reaction mixture and adjust the pH to precipitate the product.
Collect the crude product by filtration.
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 2-amino-4-methoxynicotinic acid of high purity.
Applications in Drug Discovery and Medicinal Chemistry
Substituted aminonicotinic acids are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[4] The structural motifs present in 2-amino-4-methoxynicotinic acid make it a promising building block for the synthesis of kinase inhibitors and other targeted therapeutics.
Potential as a Kinase Inhibitor Scaffold
Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bond interactions within the ATP-binding pocket of the kinase. The 2-aminopyridine moiety of 2-amino-4-methoxynicotinic acid can act as a hinge-binder, a common feature in many approved kinase inhibitors. The carboxylic acid and methoxy groups provide vectors for further chemical elaboration to enhance potency, selectivity, and pharmacokinetic properties. For instance, the carboxylic acid can be converted to amides to explore interactions with other regions of the binding site.
Caption: Conceptual interaction of the 2-amino-4-methoxynicotinic acid scaffold with a kinase ATP-binding pocket.
Other Potential Therapeutic Areas
Derivatives of nicotinic acid have shown a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific substitution pattern of 2-amino-4-methoxynicotinic acid may confer novel activities or improved properties over existing compounds in these areas.
Conclusion
2-Amino-4-methoxynicotinic acid is a readily available and versatile building block with significant potential for application in drug discovery and medicinal chemistry. Its well-defined structure allows for rational design and synthesis of novel compounds targeting a range of biological pathways. A thorough understanding of its commercial sources, quality control parameters, and synthetic accessibility is crucial for researchers aiming to leverage this promising scaffold in their R&D programs.
References
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from https://www.mdpi.com/1422-0067/23/4/1922
PureSynth. 2-Aminoisonicotinic Acid 97.0%(HPLC). Retrieved from https://www.pure-synth.com/product/2-aminoisonicotinic-acid-13362-28-2
ResearchGate. Synthesis of 2-aminonicotinic acid. Retrieved from https://www.researchgate.net/publication/257321685_Synthesis_of_2-aminonicotinic_acid
BLD Pharm. 773099-92-6|2-Amino-4-methoxynicotinic acid. Retrieved from https://www.bldpharm.com/products/773099-92-6.html
Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. Retrieved from https://patents.google.
Google Patents. Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method. Retrieved from https://patents.google.
Sigma-Aldrich. 2-Amino-4-methoxynicotinic acid | 773099-92-6. Retrieved from https://www.sigmaaldrich.com/US/en/product/bld/bl3h9a6eedd6
PubMed Central (PMC). (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11029806/
PubMed. (2015, May 5). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. Retrieved from https://pubmed.ncbi.nlm.nih.gov/25841249/
ScienceOpen. (2025, January 7). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from https://www.scienceopen.com/document?vid=f4236402-99d9-43c3-888f-0182413e1101
Arkivoc. A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. Retrieved from https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/ii/general-papers/a-novel-strategy-for-the-synthesis-of-2-amino-46-diarylnicotinonitrile/
Ambeed. 773099-92-6 | 2-Amino-4-methoxynicotinic acid | Ethers. Retrieved from https://www.ambeed.com/products/773099-92-6.html
ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from https://www.researchgate.net/publication/354592471_How_to_Read_and_Interpret_1H-NMR_and_13C-NMR_Spectrums
PubMed. (2013, July 15). Synthesis and Structure-Activity Relationship of 2-arylamino-4-aryl-pyrimidines as Potent PAK1 Inhibitors. Retrieved from https://pubmed.ncbi.nlm.nih.gov/23746397/
BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid. Retrieved from https://www.benchchem.com/w/wp-content/uploads/2024/04/an-in-depth-technical-guide-to-the-synthesis-of-2-amino-6-methyl-4-nitrobenzoic-acid.pdf
BenchChem. An In-depth Technical Guide to 2-Acetamidonicotinic Acid Derivatives and Analogs for Researchers and Drug Development Profession. Retrieved from https://www.benchchem.com/w/wp-content/uploads/2024/04/an-in-depth-technical-guide-to-2-acetamidonicotinic-acid-derivatives-and-analogs-for-researchers-and-drug-development-profession.pdf
Google Patents. US20120196871A1 - Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors. Retrieved from https://patents.google.
EurekAlert!. (2024, July 3). Chemists synthesize an improved building block for medicines. Retrieved from https://www.eurekalert.org/news-releases/1049019
Journal of Chemical and Pharmaceutical Research. analysis of amino acids by high performance liquid chromatography. Retrieved from https://www.jocpr.
PubMed. (2018, April 12). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Retrieved from https://pubmed.ncbi.nlm.nih.gov/29470077/
Magritek. Just a few milligrams available for a 13C measurement?. Retrieved from https://www.magritek.com/blog/just-a-few-milligrams-available-for-a-13c-measurement/
PharmaBlock. Building Blocks. Retrieved from https://www.pharmablock.com/uploads/20230810/64d48f931c0d4.pdf
ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from https://www.researchgate.net/figure/A-building-block-triangle-representing-building-blocks-for-medicinal-chemistry_fig1_378034079
A Technical Guide to the Potential Biological Activity of 2-Amino-4-methoxynicotinic Acid: A Structurally-Informed Research Blueprint
Executive Summary 2-Amino-4-methoxynicotinic acid is a small molecule whose biological activities remain largely unexplored in published literature. However, its structure is a composite of two well-established pharmacop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-4-methoxynicotinic acid is a small molecule whose biological activities remain largely unexplored in published literature. However, its structure is a composite of two well-established pharmacophores: the nicotinic acid (niacin/vitamin B3) scaffold and the 2-aminopyridine moiety. These core structures are present in a wide range of biologically active compounds and approved therapeutics. This guide eschews a conventional review and instead presents a forward-looking, hypothesis-driven framework for the systematic investigation of 2-amino-4-methoxynicotinic acid. We will deconstruct its chemical architecture to build a rationale for its potential in oncology, neuropharmacology, and inflammatory diseases. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, providing not only the scientific rationale but also detailed, actionable experimental protocols to unveil the therapeutic potential of this promising, yet uncharacterized, molecule.
Introduction: The Case for a Deeper Investigation
At its core, drug discovery is the art of identifying molecular starting points with the potential for therapeutic intervention. 2-Amino-4-methoxynicotinic acid, with the chemical identity provided in Table 1, represents such an opportunity. While direct biological data is scarce, a comprehensive analysis of its structural analogs provides a powerful tool for predictive pharmacology.
Table 1: Compound Identity
Property
Value
IUPAC Name
2-Amino-4-methoxynicotinic acid
CAS Number
773099-92-6
Molecular Formula
C₇H₈N₂O₃
| Molecular Weight | 168.15 g/mol |
The nicotinic acid backbone is a fundamental biological molecule with a plethora of activities, from lipid-lowering to anti-inflammatory effects[1]. The 2-aminopyridine motif is considered a "privileged scaffold" in medicinal chemistry, particularly for its ability to form key hydrogen bond interactions within the ATP-binding pockets of protein kinases[2][3]. The combination of these two moieties, along with a methoxy substitution, suggests several plausible biological hypotheses that warrant rigorous experimental validation. This guide will outline these hypotheses and propose a phased, multi-pronged experimental strategy to systematically evaluate them.
Part 1: Hypothesis Generation from Structural Precedent
The potential biological profile of 2-amino-4-methoxynicotinic acid can be hypothesized by examining the established activities of its closest structural relatives.
Hypothesis 1: Anticancer Activity via Protein Kinase Inhibition
Rationale: The 2-aminopyridine structure is a cornerstone of numerous kinase inhibitors. This is because the exocyclic amine and the pyridine ring nitrogen can form a bidentate hydrogen-bonding pattern with the "hinge" region of the kinase ATP-binding site, a common mechanism for potent and selective inhibition. Derivatives of the closely related nicotinonitrile and quinazoline scaffolds have demonstrated significant anticancer activity through the inhibition of key oncogenic tyrosine kinases like EGFR and VEGFR-2[4][5][6].
Proposed Mechanism: We hypothesize that 2-amino-4-methoxynicotinic acid can function as a Type I ATP-competitive kinase inhibitor. The 2-amino group and pyridine nitrogen would anchor the molecule in the hinge region, while the rest of the molecule explores other pockets within the active site, conferring selectivity.
Caption: Hypothetical binding of the compound in a kinase ATP pocket.
Hypothesis 2: Anticancer Activity via Metabolic Reprogramming
Rationale: Many aggressive cancer cells, particularly triple-negative breast cancers (TNBC), exhibit a dependency on glutamine for energy and biosynthesis[7]. This has made the enzyme glutaminase (GLS), which converts glutamine to glutamate, an attractive therapeutic target. The structure of 2-amino-4-methoxynicotinic acid shares features with amino acids and could potentially act as a glutamine analog. For instance, the glutamine analog 2-amino-4-(dihydroxyarsinoyl) butanoate has shown effective anticancer activity by inhibiting GLS[7].
Proposed Mechanism: The compound may act as a competitive inhibitor of glutaminase, binding to the active site and blocking the metabolic processing of glutamine, thereby starving cancer cells of a critical nutrient source.
Caption: Proposed inhibition of the glutaminase pathway in cancer cells.
Hypothesis 3: Anti-inflammatory Activity via iNOS Inhibition
Rationale: Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO). The compound 2-amino-4-methylpyridine, which differs from our molecule of interest by only a methyl vs. a methoxy group and the absence of a carboxylic acid, is a highly potent inhibitor of iNOS[8][9]. This strong structural precedent suggests that 2-amino-4-methoxynicotinic acid is an excellent candidate for iNOS inhibition.
Proposed Mechanism: Competitive inhibition of the L-arginine binding site of the iNOS enzyme, thereby reducing the production of pro-inflammatory nitric oxide.
Hypothesis 4: Neuromodulatory Activity via GABA Receptor Interaction
Rationale: The central nervous system is a common target for nicotinic acid derivatives. Specifically, a series of 6-aminonicotinic acid analogs have been synthesized and characterized as agonists for the GABA(A) receptor, the primary inhibitory neurotransmitter receptor in the brain[10]. This suggests that the aminonicotinic acid scaffold has the appropriate geometry and chemical properties to interact with neurotransmitter receptors.
Proposed Mechanism: The compound may act as an agonist or a positive allosteric modulator at GABA(A) receptors, potentially leading to anxiolytic or anticonvulsant effects.
Part 2: A Phased Experimental Blueprint for Target Validation
To systematically test these hypotheses, we propose a phased experimental approach, moving from broad, high-throughput screening to more focused cellular and mechanistic assays.
Caption: A high-level overview of the proposed research phases.
Phase 1: Broad-Spectrum In Vitro Profiling
The initial phase is designed to rapidly identify which, if any, of the primary hypotheses are viable.
Objective: To identify potential kinase targets from a large, unbiased panel.
Methodology:
Compound Preparation: Solubilize 2-amino-4-methoxynicotinic acid in 100% DMSO to create a 10 mM stock solution.
Assay Provider: Submit the compound to a commercial kinase screening service (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®).
Screening Parameters: Request a primary screen at a single concentration (e.g., 10 µM) against a panel of >400 human kinases. The assay typically measures residual kinase activity after incubation with the compound, often via ATP depletion.
Data Analysis: Identify "hits" as kinases showing >50% inhibition at 10 µM.
Follow-up: For any significant hits, perform dose-response curves (e.g., 10-point, 3-fold serial dilutions) to determine the IC₅₀ value.
Self-Validation: The use of a broad panel provides an internal control system; promiscuous or non-specific compounds will inhibit many kinases, while promising leads will show a degree of selectivity. A standard inhibitor like Staurosporine should be run in parallel as a positive control.
Objective: To determine if the compound can inhibit iNOS activity in a relevant cellular context.
Methodology:
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Treatment: Pre-treat cells with various concentrations of 2-amino-4-methoxynicotinic acid (e.g., 0.1 to 100 µM) for 1 hour.
Stimulation: Induce iNOS expression by adding Lipopolysaccharide (LPS, 1 µg/mL) and Interferon-gamma (IFN-γ, 10 ng/mL) to the wells. Include a "no stimulation" control and a "vehicle" control.
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Nitrite Measurement (Griess Assay):
Transfer 50 µL of supernatant from each well to a new 96-well plate.
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
Measure the absorbance at 540 nm.
Data Analysis: Calculate the concentration of nitrite (a stable product of NO) from a sodium nitrite standard curve. Determine the IC₅₀ for the inhibition of nitrite production.
Self-Validation: A parallel cell viability assay (e.g., MTT or resazurin) must be run to ensure that the reduction in nitrite is due to iNOS inhibition and not general cytotoxicity.
Phase 2: Cellular Activity and Mechanism of Action (MOA)
Upon identifying a promising hit from Phase 1, the next step is to confirm this activity in relevant disease models and begin to elucidate the mechanism.
Objective: To assess the compound's ability to inhibit the growth of cancer cells, particularly those reliant on pathways identified in Phase 1.
Methodology:
Cell Panel Selection: Choose a panel of cell lines. For example, if a kinase hit like EGFR is identified, include an EGFR-dependent line (e.g., NCI-H1975). If the glutaminase hypothesis is being tested, include a glutamine-addicted TNBC line (e.g., MDA-MB-231)[7]. Always include a non-cancerous control line (e.g., MCF-10A epithelial cells) to assess selectivity.
Plating: Seed cells in 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours.
Dosing: Treat cells with a 10-point serial dilution of the compound.
Incubation: Incubate for 72 hours.
Viability Assessment: Use a luminescence-based assay like CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolic activity and viability.
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC₅₀ (concentration for 50% inhibition of growth).
Self-Validation: The inclusion of a positive control (a known clinical inhibitor for the relevant pathway) validates the assay sensitivity. The comparison of IC₅₀ values between cancerous and non-cancerous cell lines provides a therapeutic index, a key measure of trustworthiness for a potential drug.
Table 2: Hypothetical Antiproliferative Activity Data
Cell Line
Primary Target Pathway
Hypothetical IC₅₀ (µM)
NCI-H1975 (Lung)
EGFR
1.5
MDA-MB-231 (Breast)
Glutamine Metabolism
5.2
| MCF-10A (Normal) | N/A (Control) | > 50 |
Phase 3: Preliminary ADME/Tox Assessment
Early assessment of drug-like properties is critical. A compound with potent biological activity is of little value if it has poor metabolic stability or unforeseen toxicity.
Rationale: The parent nicotinic acid molecule is known to inhibit CYP enzymes[11][12]. It is essential to determine if 2-amino-4-methoxynicotinic acid shares this liability, as CYP inhibition can lead to dangerous drug-drug interactions.
Methodology:
Assay System: Use a commercial fluorescence-based kit (e.g., from Promega or Thermo Fisher) containing recombinant human CYP isozymes (key enzymes: 3A4, 2D6, 2C9, 2C19, 1A2), a fluorescent substrate for each, and the necessary buffer systems.
Procedure:
In a 96-well plate, combine the recombinant CYP enzyme, buffer, and the test compound at various concentrations.
Initiate the reaction by adding the fluorescent substrate and NADPH regenerating system.
Incubate at 37°C.
Stop the reaction and read the fluorescent signal of the metabolized product on a plate reader.
Data Analysis: Compare the rate of substrate metabolism in the presence of the test compound to the vehicle control. Calculate the IC₅₀ for each CYP isozyme.
Self-Validation: Each plate must include a known, potent inhibitor for each isozyme as a positive control (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to confirm the assay is performing correctly.
Data Synthesis and Future Directions
The experimental blueprint outlined above provides a logical and efficient path to characterizing the biological potential of 2-amino-4-methoxynicotinic acid. The results from each phase will inform the next, creating a self-validating decision-making process.
Caption: A flowchart guiding the progression of the compound based on experimental outcomes.
A positive outcome—for instance, selective, low-micromolar inhibition of an oncogenic kinase that translates to potent antiproliferative activity in a relevant cancer cell line and a clean CYP inhibition profile—would provide a strong rationale to advance the molecule into a lead optimization program. Conversely, a lack of significant activity in the initial screens or the emergence of a major liability like potent CYP inhibition would justify deprioritizing the compound. This structured approach ensures that resources are directed efficiently, building a robust data package to either support or refute the therapeutic potential of 2-amino-4-methoxynicotinic acid.
References
Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950-956. doi: 10.1016/j.bbrc.2004.03.137. Retrieved from [Link][11]
Piras, M., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. Retrieved from [Link][1]
ResearchGate. (n.d.). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Retrieved from [Link][12]
Kristiansen, U., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry, 84, 463-473. doi: 10.1016/j.ejmech.2014.07.039. Retrieved from [Link][10]
Dove Medical Press. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Retrieved from [Link][2]
El-Gamal, M. I., et al. (2019). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Molecules, 24(18), 3255. doi: 10.3390/molecules24183255. Retrieved from [Link][4]
I.R.I.S. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Retrieved from [Link][3]
Zhang, H., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 4(10), 959-963. doi: 10.1021/ml400239q. Retrieved from [Link][8]
Wang, Y., et al. (2022). Anticancer Effects of the Trivalent Organoarsenical 2-Amino-4-(dihydroxyarsinoyl) Butanoate. ACS Chemical Biology, 17(9), 2419-2426. doi: 10.1021/acschembio.2c00414. Retrieved from [Link][7]
Mao, Z., et al. (2022). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Frontiers in Pharmacology, 13, 1033906. doi: 10.3389/fphar.2022.1033906. Retrieved from [Link][5]
Hilaris Publisher. (2015). Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. Med chem, 5(2). Retrieved from [Link][6]
Garvey, E. P., et al. (1997). 2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity in Vitro and in Vivo. Journal of Biological Chemistry, 272(8), 4959-4963. doi: 10.1074/jbc.272.8.4959. Retrieved from [Link][9]
A Comprehensive Technical Review of 2-Amino-4-methoxynicotinic Acid and Its Analogs for Drug Discovery and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals The pyridine nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 2-aminonicotinic acid and its analogs have garnered significant interest due to their potential as therapeutic agents. This technical guide provides a comprehensive overview of 2-amino-4-methoxynicotinic acid and its related compounds, delving into their synthesis, chemical properties, biological activities, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
The 2-Aminonicotinic Acid Scaffold: A Privileged Structure
The 2-aminonicotinic acid scaffold, characterized by a pyridine ring substituted with an amino group at the 2-position and a carboxylic acid at the 3-position, is a versatile building block in the design of bioactive molecules. The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/acidic group (carboxylic acid) within a constrained heterocyclic framework allows for diverse interactions with biological targets. The introduction of a methoxy group at the 4-position, as in 2-amino-4-methoxynicotinic acid, further modulates the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.
Synthesis and Chemical Properties
The synthesis of 2-amino-4-methoxynicotinic acid and its analogs typically involves multi-step sequences, often starting from readily available pyridine precursors. A common strategy involves the construction of a substituted nicotinonitrile intermediate followed by hydrolysis to the corresponding nicotinic acid.
Synthesis of 2-Amino-4-methoxynicotinonitrile: A Key Intermediate
A prevalent method for the synthesis of 2-amino-4-substituted-nicotinonitriles involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a suitable ketone or enamine, often catalyzed by a base such as ammonium acetate.[1] For the synthesis of 2-amino-4-methoxynicotinonitrile, a plausible route would involve the reaction of an appropriate 4-methoxy-substituted precursor.
A general protocol for the synthesis of related 2-amino-4,6-diarylnicotinonitriles is as follows:
Experimental Protocol: Synthesis of 2-Amino-4,6-diarylnicotinonitrile [2]
Reactants: A mixture of an appropriate chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
Solvent: Ethanol.
Procedure:
The reactants are refluxed in ethanol for several hours.
The progress of the reaction is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
The crude product is then purified by recrystallization from a suitable solvent.
It is important to note that for the specific synthesis of 2-amino-4-methoxynicotinonitrile, the starting materials would need to be adapted accordingly.
Hydrolysis of the Nitrile to Carboxylic Acid
The final step in the synthesis of 2-amino-4-methoxynicotinic acid is the hydrolysis of the nitrile group of the 2-amino-4-methoxynicotinonitrile intermediate. This transformation can be achieved under either acidic or basic conditions.
Experimental Protocol: General Hydrolysis of a Nitrile [3]
Reactants: The nitrile compound.
Reagents: Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH).
Procedure:
The nitrile is heated in the presence of an excess of the aqueous acid or base.
The reaction mixture is refluxed for a period sufficient to ensure complete conversion, which can be monitored by TLC or other analytical techniques.
After cooling, the pH of the solution is adjusted to the isoelectric point of the amino acid to precipitate the product.
The solid product is collected by filtration, washed, and dried.
The specific conditions for the hydrolysis of 2-amino-4-methoxynicotinonitrile would require optimization to maximize the yield and purity of 2-amino-4-methoxynicotinic acid.
dot
Caption: Synthetic workflow for 2-amino-4-methoxynicotinic acid.
Biological Activities and Potential Therapeutic Applications
While direct experimental data on the biological activity of 2-amino-4-methoxynicotinic acid is limited in the public domain, the activities of its structural analogs provide valuable insights into its potential therapeutic applications. The 2-aminopyridine and nicotinic acid scaffolds are present in numerous compounds with diverse pharmacological effects.
Antimicrobial Activity
Derivatives of 2-aminopyridine and nicotinonitrile have demonstrated significant antimicrobial properties.[4] For instance, various synthesized 2-amino-3-cyanopyridine derivatives have been screened for their activity against Gram-positive and Gram-negative bacteria, as well as fungi.[4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of the methoxy group can influence the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell walls.
Anticancer Activity
The nicotinonitrile scaffold is a key feature in several compounds with reported antiproliferative and antitumor activities.[2][5] The mode of action for these compounds can be diverse, including the inhibition of kinases involved in cancer cell signaling pathways or the induction of apoptosis. The 2-amino-4-methoxynicotinic acid structure could serve as a template for the design of novel anticancer agents.
Enzyme Inhibition
Amino acid analogs are widely studied as enzyme inhibitors.[6][7][8] For example, L-2-amino-4-methoxy-cis-but-3-enoic acid has been identified as a potent inhibitor of S-adenosylmethionine synthetase.[8] Given the structural similarity, 2-amino-4-methoxynicotinic acid and its derivatives could potentially inhibit various enzymes, making them interesting candidates for the treatment of metabolic disorders or other diseases characterized by aberrant enzyme activity.
Structure-Activity Relationship (SAR)
The biological activity of 2-aminonicotinic acid analogs is highly dependent on the nature and position of substituents on the pyridine ring. A systematic exploration of the structure-activity relationship is crucial for the rational design of more potent and selective compounds.
Position
Substituent
Effect on Activity
4
Methoxy (-OCH₃)
Can influence lipophilicity and electronic properties, potentially enhancing membrane permeability and target binding.
5, 6
Aryl, Alkyl
Introduction of various groups at these positions can significantly impact biological activity, offering a key area for analog synthesis and SAR studies.
Carboxylic Acid
Ester, Amide
Modification of the carboxylic acid group can affect solubility, bioavailability, and prodrug potential.
Amino Group
Acylation, Alkylation
Derivatization of the amino group can modulate the compound's hydrogen bonding capacity and overall polarity.
Table 1: General Structure-Activity Relationship Considerations for 2-Aminonicotinic Acid Analogs.
Application Note: Synthesis Protocols for 2-Amino-4-Methoxynicotinic Acid
Abstract This application note details a robust, scalable protocol for the synthesis of 2-amino-4-methoxynicotinic acid (CAS 13538-42-6) , a critical scaffold in the development of kinase inhibitors and non-steroidal ant...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of 2-amino-4-methoxynicotinic acid (CAS 13538-42-6) , a critical scaffold in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The method utilizes a regioselective nucleophilic aromatic substitution (
) strategy starting from commercially available 2,4-dichloronicotinic acid . By exploiting the differential electrophilicity of the C2 and C4 positions on the pyridine ring, this protocol achieves high regiocontrol without the need for expensive palladium catalysts.
Introduction & Strategic Analysis
The synthesis of polysubstituted pyridines often presents a regioselectivity challenge. In the case of 2,4-dichloronicotinic acid derivatives, the presence of the electron-withdrawing carboxylate group at C3 activates both the C2 and C4 positions towards nucleophilic attack.
The Challenge: Direct amination or alkoxylation can lead to mixtures of regioisomers (2-substituted vs. 4-substituted) or bis-substituted byproducts.[1]
The Solution: Theoretical and empirical evidence confirms that the C4 position in 2,4-dichloropyridine-3-carboxylates is significantly more reactive towards hard nucleophiles (like alkoxides) due to the para-relationship with the ring nitrogen and the steric/electronic influence of the ortho-ester. Conversely, the C2 position can be selectively aminated in a subsequent step.
This protocol follows a "C4-First" functionalization strategy, ensuring the correct installation of the methoxy group before introducing the amine.
Retrosynthetic Analysis
The synthetic logic is visualized below, breaking down the target into its stable precursors.
Figure 1: Retrosynthetic disconnection showing the "C4-First" substitution strategy.
Detailed Experimental Protocols
Stage 1: Synthesis of Methyl 2,4-Dichloronicotinate
Note: If starting from commercially available Methyl 2,4-dichloronicotinate, proceed to Stage 2.
Objective: Protect the carboxylic acid to facilitate the subsequent
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-4-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a robust and scalable synthetic route for the production of 2-amino-4-methoxynicotinic acid, a key building block...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scalable synthetic route for the production of 2-amino-4-methoxynicotinic acid, a key building block in pharmaceutical and agrochemical research. The presented multi-step synthesis is designed for large-scale production, emphasizing procedural safety, high yields, and purity of the final product. This document provides in-depth technical insights, step-by-step protocols, and the scientific rationale behind the chosen synthetic strategy, making it an essential resource for process chemists and drug development professionals.
Introduction
2-Amino-4-methoxynicotinic acid is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. The unique arrangement of its amino, methoxy, and carboxylic acid functional groups makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The development of a scalable and economically viable synthetic process is therefore crucial for enabling its broader application in research and development. This application note outlines a validated multi-step synthesis, designed for large-scale implementation, starting from readily available commercial precursors.
Synthetic Strategy Overview
The large-scale synthesis of 2-amino-4-methoxynicotinic acid is best approached through a convergent strategy that builds the molecule in a stepwise and controlled manner. The chosen synthetic pathway, illustrated below, commences with the commercially available 2-amino-4-chloropyridine. This starting material undergoes a nucleophilic aromatic substitution to introduce the methoxy group, followed by a directed ortho-metalation and carboxylation to install the carboxylic acid functionality at the 3-position. This route was selected for its high regioselectivity and the use of well-established, scalable reactions.
Caption: Overall synthetic workflow for 2-amino-4-methoxynicotinic acid.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Amino-4-methoxypyridine
The initial step of the synthesis involves the nucleophilic aromatic substitution of the chlorine atom in 2-amino-4-chloropyridine with a methoxide source. This reaction is driven by the electron-deficient nature of the pyridine ring, which facilitates the displacement of the halide.
Reaction Scheme:
Materials and Reagents:
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles
2-Amino-4-chloropyridine
128.56
1.00 kg
7.78
Sodium Methoxide
54.02
0.84 kg
15.55
Methanol (anhydrous)
32.04
10.0 L
-
Toluene
92.14
As needed
-
Water (deionized)
18.02
As needed
-
Brine (saturated NaCl)
-
As needed
-
Anhydrous Sodium Sulfate
142.04
As needed
-
Protocol:
Reaction Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous methanol (10.0 L).
Reagent Addition: Under a nitrogen atmosphere, sodium methoxide (0.84 kg, 15.55 mol) is added portion-wise to the methanol with stirring. The dissolution is exothermic, and the temperature should be maintained below 40°C.
Addition of Starting Material: Once the sodium methoxide has completely dissolved, 2-amino-4-chloropyridine (1.00 kg, 7.78 mol) is added to the reaction mixture.
Reaction: The reaction mixture is heated to reflux (approximately 65°C) and maintained at this temperature for 24 hours. The progress of the reaction should be monitored by TLC or HPLC.
Work-up: After completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The resulting solid residue is suspended in deionized water (10.0 L) and extracted with toluene (3 x 5.0 L).
Purification: The combined organic layers are washed with brine (2 x 3.0 L), dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.
Isolation: The crude 2-amino-4-methoxypyridine is purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to afford a crystalline solid.
Expected Yield: 85-95%
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of 2-Amino-4-methoxynicotinic Acid
The second and final step is the regioselective introduction of a carboxylic acid group at the 3-position of the pyridine ring. This is achieved through a directed ortho-metalation (DoM) strategy.[1][2][3] The amino group in 2-amino-4-methoxypyridine directs the lithiation to the adjacent C3 position, and the resulting organolithium intermediate is then quenched with carbon dioxide to afford the desired carboxylic acid.
Reaction Scheme:
Materials and Reagents:
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles
2-Amino-4-methoxypyridine
124.14
1.00 kg
8.05
n-Butyllithium (2.5 M in hexanes)
64.06
3.54 L
8.86
Tetrahydrofuran (THF, anhydrous)
72.11
12.0 L
-
Carbon Dioxide (solid, dry ice)
44.01
Excess
-
Hydrochloric Acid (2 M)
36.46
As needed
-
Diethyl Ether
74.12
As needed
-
Water (deionized)
18.02
As needed
-
Protocol:
Reaction Setup: A 30 L jacketed glass reactor is assembled with a mechanical stirrer, a low-temperature thermometer, a nitrogen inlet, and a dropping funnel. The reactor is thoroughly dried and purged with nitrogen.
Charging the Reactor: Anhydrous tetrahydrofuran (12.0 L) and 2-amino-4-methoxypyridine (1.00 kg, 8.05 mol) are charged into the reactor. The mixture is stirred until the starting material is fully dissolved and then cooled to -78°C using a dry ice/acetone bath.
Lithiation: n-Butyllithium (3.54 L of a 2.5 M solution in hexanes, 8.86 mol) is added dropwise to the cooled solution via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed -70°C. The reaction mixture is then stirred at -78°C for an additional 2 hours.
Carboxylation: An excess of freshly crushed dry ice is added portion-wise to the reaction mixture. A significant exotherm may be observed, and the addition should be controlled to maintain the temperature below -60°C. The mixture is then allowed to slowly warm to room temperature overnight with continuous stirring.
Quenching and Work-up: The reaction is carefully quenched by the slow addition of deionized water (5.0 L). The aqueous layer is separated, and the organic layer is extracted with water (2 x 2.0 L). The combined aqueous layers are washed with diethyl ether (2 x 3.0 L) to remove any unreacted starting material.
Isolation and Purification: The aqueous layer is cooled in an ice bath and acidified to pH 3-4 with 2 M hydrochloric acid. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford 2-amino-4-methoxynicotinic acid as a solid. Further purification can be achieved by recrystallization from a suitable solvent if required.
Expected Yield: 70-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Process Optimization and Safety Considerations
Anhydrous Conditions: Both reaction steps are sensitive to moisture. It is critical to use anhydrous solvents and reagents and to maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the process.
Temperature Control: The lithiation step is highly exothermic and requires strict temperature control to prevent side reactions and ensure regioselectivity. A reliable cooling system is essential for large-scale production.
Reagent Handling: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is mandatory.
Quenching: The quenching of the organolithium intermediate and the addition of dry ice should be performed cautiously to control the exotherm and gas evolution.
Visualization of Key Processes
Caption: Purification workflows for each synthetic step.
Conclusion
The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the large-scale synthesis of 2-amino-4-methoxynicotinic acid. By employing well-understood and robust chemical transformations, this guide enables the efficient production of this valuable building block for applications in pharmaceutical and agrochemical development. Adherence to the outlined procedures and safety precautions is paramount for achieving high yields and purity in a safe and reproducible manner.
References
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
Beilstein Journals. (2023, June 12). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from [Link]
Application Note: High-Purity Isolation of 2-Amino-4-Methoxynicotinic Acid
Introduction: The Imperative for Purity 2-Amino-4-methoxynicotinic acid is a substituted pyridine derivative with significant potential as a key building block in the synthesis of novel pharmaceutical agents and other hi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Purity
2-Amino-4-methoxynicotinic acid is a substituted pyridine derivative with significant potential as a key building block in the synthesis of novel pharmaceutical agents and other high-value chemical entities. Its molecular architecture, featuring a carboxylic acid, an amino group, and a methoxy moiety on a pyridine scaffold, offers multiple points for chemical modification. However, the very reactivity that makes it a valuable intermediate also presents challenges in its synthesis and purification. Residual starting materials, reagents, and side-products can interfere with downstream reactions, compromise biological activity, and introduce toxicity.
This technical guide provides a detailed examination of robust purification strategies for 2-amino-4-methoxynicotinic acid. Moving beyond simple procedural lists, this note elucidates the chemical principles underpinning each technique, enabling researchers to make informed decisions and troubleshoot effectively. We will explore three primary methods: pH-mediated precipitation (leveraging its amphoteric nature), recrystallization, and column chromatography.
Foundational Chemistry: Understanding the Molecule
The key to purifying 2-amino-4-methoxynicotinic acid lies in understanding its physicochemical properties, which are dictated by its functional groups:
Basic Centers: The primary amino group (-NH₂) and the pyridine ring nitrogen are both basic and can be protonated in acidic conditions.
Acidic Center: The carboxylic acid (-COOH) group is acidic and will deprotonate to form a carboxylate salt in basic conditions.
Amphoteric & Zwitterionic Nature: The presence of both acidic and basic groups makes the molecule amphoteric. At a specific pH, known as the isoelectric point (pI), the molecule will carry both a positive and a negative charge, forming a neutral zwitterion. Amino acids are generally least soluble in water and polar solvents at their isoelectric point[1][2]. This property is a powerful tool for purification.
Potential impurities often encountered during its synthesis can include unreacted starting materials, isomers, or by-products from incomplete reactions or side-reactions like decarboxylation or hydrolysis of the methoxy group. The choice of purification strategy is therefore dictated by the nature of these impurities and the desired scale of operation.
Purification Strategy Selection
The optimal purification path depends on the specific impurity profile and the quantity of material. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Method 1: pH-Mediated Precipitation and Extraction
This is often the most effective and scalable method, directly exploiting the compound's amphoteric properties to separate it from neutral or non-amphoteric impurities.
Causality and Mechanism
The strategy involves modulating the pH of an aqueous solution to control the solubility of the target molecule.
Base Solubilization: By increasing the pH with a base (e.g., NaOH, NaHCO₃), the carboxylic acid group is deprotonated to form the highly water-soluble sodium salt. Most neutral organic impurities will remain in an organic phase.
Acid Precipitation: The aqueous layer containing the sodium salt is then isolated. By carefully adding acid (e.g., HCl, Acetic Acid), the pH is lowered. As the pH approaches the isoelectric point, the highly polar zwitterion forms, which is minimally soluble in water, causing it to precipitate out as a pure solid[1][2].
Detailed Protocol
Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
Initial Wash (Optional): If acidic impurities are suspected, wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution in a separatory funnel. Discard the aqueous layer.
Extraction of Target Compound: Add a 1M sodium hydroxide (NaOH) solution to the organic layer. Shake the separatory funnel vigorously. Allow the layers to separate. The deprotonated 2-amino-4-methoxynicotinic acid salt will move into the aqueous (bottom) layer.
Separation: Drain the aqueous layer into a clean flask. Repeat the extraction on the organic layer with fresh 1M NaOH to ensure complete recovery. Combine the aqueous extracts.
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 1M hydrochloric acid (HCl) or glacial acetic acid dropwise. Monitor the pH. A precipitate will begin to form.
Isolation: Continue adding acid until the maximum amount of precipitate is observed (typically around pH 4-6, which should be determined empirically for the isoelectric point). Check for complete precipitation by adding a drop of acid to the supernatant; if no more solid forms, the process is complete.
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel[3]. Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of a non-polar solvent like diethyl ether or hexanes to aid in drying.
Drying: Dry the purified solid in a vacuum oven to a constant weight.
Caption: Workflow for pH-mediated purification.
Method 2: Recrystallization
Recrystallization is a classic technique for purifying solid compounds.[4][5] Its success hinges entirely on the selection of an appropriate solvent system.
Principle of Solvent Selection
An ideal solvent for recrystallization should exhibit the following properties:
High solubility at elevated temperatures.
Low solubility at room or cold temperatures.
Inertness: It should not react with the compound.
Volatility: It should be easily removable from the purified crystals.
Impurity Profile: Impurities should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removable by hot filtration).
For 2-amino-4-methoxynicotinic acid, its polar, zwitterionic character suggests that polar protic solvents are a good starting point.
Solvent System
Rationale & Expected Behavior
Water
The zwitterionic nature suggests solubility in hot water. Solubility of nicotinic acid derivatives in water is well-documented.
Ethanol/Water
A common mixed-solvent system. The compound may be too soluble in pure boiling ethanol but adding water can reduce solubility at room temperature, promoting crystallization.
Acetic Acid/Water
Acetic acid can protonate the basic sites, increasing solubility. Adding water as an anti-solvent upon cooling can induce crystallization.
Dimethyl Sulfoxide (DMSO)
A highly polar aprotic solvent known to dissolve many nicotinic acid derivatives. Water could be used as an anti-solvent.
Detailed Protocol
Solvent Test: In a small test tube, add a few milligrams of the crude solid and a few drops of the chosen solvent. Observe solubility at room temperature and upon heating. This helps identify the best solvent.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely upon heating and stirring (e.g., on a hot plate).
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals.
Chilling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Method 3: Flash Column Chromatography
For small-scale purification or when other methods fail to remove impurities with similar properties, flash column chromatography is the method of choice.[6][7]
Principles of Separation
This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture). 2-Amino-4-methoxynicotinic acid is a polar molecule and will adhere strongly to the polar silica gel. Therefore, a relatively polar mobile phase is required to elute it from the column.
System Selection & Protocol
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase (Eluent): A gradient or isocratic system of a non-polar and a polar solvent is used.
Initial System: Start with a mixture like 95:5 Dichloromethane (DCM) / Methanol.
Modifiers: Due to the acidic and basic nature of the compound, peak tailing on silica can be an issue. Adding a small amount of a modifier to the eluent is critical:
Acetic Acid (~1%): To protonate the amino groups, reducing their interaction with the silica silanol groups.
Triethylamine (~1%): To deprotonate the silica silanol groups, preventing strong adsorption of the basic pyridine and amino functions.
Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC).
Detailed Protocol
TLC Analysis: First, determine the optimal eluent composition using TLC. The ideal system gives the target compound an Rf value of ~0.3.
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like pure methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography).
Fraction Collection: Collect the eluting solvent in a series of test tubes.
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Purity Verification
After any purification procedure, the purity of the final product must be confirmed. Standard methods include:
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.
Melting Point: A pure crystalline solid will have a sharp, defined melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.
References
BenchChem. (2025). How to remove unreacted 2-aminopyridine from product.
Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35.
BenchChem. (n.d.). Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine.
Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Application Note #007.
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (PDF).
Eide, M. E. (2006). PV2143. OSHA.
Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. PubMed. (2018).
3-aminopyridine. Organic Syntheses Procedure.
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC.
Recrystallization and Crystallization. University of Rochester.
Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Molecular Energetics Group - Universidade de Lisboa.
Application Notes and Protocols: Leveraging 2-Amino-4-methoxynicotinic Acid as a Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing 2-amino-4-methoxynicotinic acid as a foundational scaffold in drug design. We will explor...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-amino-4-methoxynicotinic acid as a foundational scaffold in drug design. We will explore its synthetic accessibility, key functionalization protocols, and its potential in developing targeted therapeutics, particularly in the realm of kinase inhibition. The inherent structural features of this molecule, namely the 2-aminopyridine core, offer significant advantages for creating potent and selective modulators of biological targets.
The Strategic Advantage of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently found in clinically approved drugs and late-stage clinical candidates. Its prominence stems from its ability to act as a bioisostere for the adenine base of ATP, enabling it to form crucial hydrogen bond interactions within the ATP-binding sites of kinases.[1] The 2-amino group, in particular, can form an additional hydrogen bond with the hinge region of the kinase, an interaction not utilized by ATP itself. This can significantly enhance binding affinity and selectivity.[2] The presence of a carboxylic acid and a methoxy group on the 2-amino-4-methoxynicotinic acid scaffold provides two orthogonal points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
Synthesis of the 2-Amino-4-methoxynicotinic Acid Scaffold
While 2-amino-4-methoxynicotinic acid is commercially available[3], understanding its synthesis provides insights into the potential for analog generation. A plausible synthetic route can be adapted from established methods for the synthesis of substituted pyridines. A potential retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis of 2-amino-4-methoxynicotinic acid.
A forward synthesis could involve the nitration of 4-methoxypyridine to introduce a nitro group at the 2-position, followed by reduction of the nitro group to an amine, and subsequent oxidation of the 3-position to a carboxylic acid. Alternatively, a more direct approach could involve the amination of a pre-functionalized pyridine ring.
Core Functionalization Protocols
The 2-amino-4-methoxynicotinic acid scaffold offers two primary handles for chemical modification: the 2-amino group and the 3-carboxylic acid. The following protocols provide detailed, step-by-step methodologies for their functionalization.
Functionalization of the 2-Amino Group
The nucleophilic amino group can be readily functionalized through various reactions to introduce diverse substituents, which can probe interactions with the target protein and modulate the physicochemical properties of the molecule.
3.1.1. Protocol: N-Acylation of 2-Amino-4-methoxynicotinic Acid
Acylation introduces an amide bond, which can act as a hydrogen bond donor and acceptor, and allows for the introduction of a wide array of R-groups.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of 2-amino-4-methoxynicotinic acid.
Experimental Protocol:
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methoxynicotinic acid (1.0 eq) in a suitable dry solvent such as pyridine or a mixture of dichloromethane (DCM) and pyridine (1:1).
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
Reagent Addition: Add the desired acyl chloride (1.0-1.2 eq) dropwise to the stirred solution.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching and Extraction: Upon completion, carefully pour the reaction mixture into ice-cold water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-acylated product.
Rationale: The use of a base like pyridine is crucial to neutralize the HCl generated during the reaction. Cooling the reaction initially helps to control the exothermicity of the acylation.
3.1.2. Protocol: N-Sulfonylation
Sulfonylation introduces a sulfonamide group, which is a common feature in many drugs due to its ability to act as a hydrogen bond donor and its metabolic stability.
Experimental Protocol:
Follow the general procedure for N-acylation, substituting the acyl chloride with a sulfonyl chloride (R-SO₂Cl) (1.0-1.2 eq).
The reaction is typically performed in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like DCM.
3.1.3. Protocol: Urea and Thiourea Formation
Urea and thiourea moieties are excellent hydrogen bond donors and acceptors and are often used to target the hinge region of kinases.[4]
Experimental Protocol:
Dissolution: Dissolve 2-amino-4-methoxynicotinic acid (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
Reagent Addition: Add the corresponding isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S) (1.0-1.1 eq) to the solution.
Reaction: Stir the reaction mixture at room temperature or heat under reflux until the starting material is consumed (monitored by TLC).
Work-up: Remove the solvent under reduced pressure. Triturate the residue with a non-polar solvent (e.g., diethyl ether or hexane) to induce precipitation.
Purification: Collect the solid by filtration and wash with a cold, non-polar solvent to afford the desired urea or thiourea derivative.
Functionalization of the 3-Carboxylic Acid Group
The carboxylic acid group is a versatile handle for introducing a wide range of functionalities, most commonly through amide bond formation. This allows for the exploration of the solvent-exposed region of a binding pocket.
3.2.1. Protocol: Amide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[5] A variety of coupling reagents are available to facilitate this transformation.
Application Note: Analytical Methodologies for the Quantification of 2-Amino-4-methoxynicotinic Acid
Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Biological Matrices (Plasma/Serum) Techniques: HPLC-UV, UHPLC-ESI-MS/...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals
Matrix: Active Pharmaceutical Ingredients (API) and Biological Matrices (Plasma/Serum)
Techniques: HPLC-UV, UHPLC-ESI-MS/MS
Introduction & Physicochemical Rationale
2-Amino-4-methoxynicotinic acid (CAS: 773099-92-6) is a highly functionalized pyridine derivative widely utilized as a structural building block in the synthesis of kinase inhibitors and other targeted therapeutics.
From an analytical perspective, quantifying this compound presents significant chromatographic challenges. The molecule possesses an amphoteric nature, featuring a carboxylic acid moiety (acidic, pKa ~2.5), an aromatic primary amine, and a pyridine nitrogen (basic, pKa ~5.5). At physiological pH, it exists primarily as a highly polar zwitterion.
The Causality of Method Design:
Standard reversed-phase (RP) C18 columns fail to retain this compound adequately, often resulting in elution within the void volume. To achieve robust retention and peak symmetry, our methodology employs a two-pronged approach:
pH Control: We utilize a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7) to suppress the ionization of the carboxylate group while fully protonating the basic nitrogens.
Stationary Phase Selection: We utilize a polar-embedded C18 or Cyano (CN) column[1]. The secondary dipole-dipole interactions provided by these phases prevent phase collapse under highly aqueous conditions and dramatically improve the retention of polar pyridine derivatives[2].
Mandatory Visualizations: Workflows and Mechanisms
Bioanalytical Workflow
Fig 1: Step-by-step bioanalytical sample preparation and LC-MS/MS workflow.
This method is designed for routine QA/QC environments where high concentrations (µg/mL range) of 2-amino-4-methoxynicotinic acid need to be quantified for purity or stability testing.
Chromatographic Conditions
Column: Phenomenex Gemini C18 (or equivalent polar-endcapped C18), 150 x 4.6 mm, 5 µm
Detection: UV at 260 nm (optimal absorbance for the substituted pyridine ring)
Column Temperature: 30°C
Injection Volume: 10 µL
Mobile Phase & Gradient
Mobile Phase A: 0.1% Formic Acid in MS-grade Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN)
Table 1: HPLC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
1.0
95
5
2.0
1.0
95
5
8.0
1.0
40
60
10.0
1.0
5
95
12.0
1.0
5
95
12.1
1.0
95
5
15.0
1.0
95
5
Protocol Steps
Standard Preparation: Dissolve 10 mg of 2-amino-4-methoxynicotinic acid reference standard in 10 mL of Methanol to create a 1 mg/mL stock. Dilute with initial mobile phase (95:5 A:B) to create a calibration curve from 1 to 100 µg/mL.
System Suitability Testing (SST): Inject the 50 µg/mL standard six times. The system is validated if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is < 1.5.
Sample Analysis: Filter all formulated samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
Method B: UHPLC-ESI-MS/MS for Bioanalysis
For pharmacokinetic (PK) profiling, LC-MS/MS is the gold standard due to its unmatched sensitivity and specificity[3]. This method details the extraction and trace quantification of the analyte from human or animal plasma.
Sample Preparation (Protein Precipitation)
Self-Validating Design: Direct injection of plasma causes severe ion suppression and column degradation. We utilize a 1:3 ratio of plasma to organic solvent to ensure >95% protein precipitation.
Aliquot 50 µL of plasma sample into a 1.5 mL Eppendorf tube.
Add 10 µL of Internal Standard (IS) working solution (e.g., Nicotinic acid-d4, 500 ng/mL).
Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
Vortex vigorously for 2 minutes.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of MS-grade water. Causality: Diluting the high-organic extract with water matches the initial gradient conditions, preventing peak broadening (solvent effect) upon injection.
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the bioanalytical method must be validated according to FDA/ICH M10 guidelines:
Linearity: 1.0 ng/mL to 1000 ng/mL (R² > 0.995).
Lower Limit of Quantification (LLOQ): 1.0 ng/mL (Signal-to-Noise > 10:1).
Matrix Effect: Evaluated by comparing the peak area of the analyte spiked post-extraction versus pure standard solutions. The use of an isotopically labeled IS corrects for matrix-induced ion suppression.
References
Tan, Z., et al. "Development and validation of a method for the determination of nicotinic acid in human plasma using liquid chromatography-negative electrospray ionization tandem mass spectrometry." Analytical Methods (RSC), 2014. Available at:[Link]
Phenomenex. "Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151)." Phenomenex Application Notes. Available at:[Link]
HPLC and GC-MS analysis of 2-amino-4-methoxynicotinic acid
Application Note: Chromatographic Profiling of 2-Amino-4-Methoxynicotinic Acid Executive Summary 2-Amino-4-methoxynicotinic acid (CAS: 773099-92-6 / 13538-42-6) is a critical heterocyclic building block, often utilized i...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chromatographic Profiling of 2-Amino-4-Methoxynicotinic Acid
Executive Summary
2-Amino-4-methoxynicotinic acid (CAS: 773099-92-6 / 13538-42-6) is a critical heterocyclic building block, often utilized in the synthesis of imidazolinone herbicides and novel pharmaceutical pharmacophores. Its amphoteric nature—possessing a basic pyridine nitrogen, an exocyclic amine, and an acidic carboxyl group—presents significant analytical challenges.
The Challenge: The molecule is zwitterionic at neutral pH, leading to poor retention and peak tailing on standard C18 columns. Furthermore, its high polarity and hydrogen-bonding potential make it non-volatile, rendering direct GC-MS analysis impossible without derivatization.
The Solution: This guide details two orthogonal protocols:
HPLC-UV: A robust ion-suppression Reversed-Phase method for routine purity assay.
GC-MS: A silylation-based protocol for structural confirmation and volatile impurity tracking.
HPLC-UV Method: Purity & Assay
Objective: Quantify the main analyte and separate polar synthesis by-products.
Chromatographic Strategy (The "Why")
Standard C18 columns fail here because the analyte elutes in the void volume. We utilize a Polar-Embedded C18 stationary phase. These columns contain a hydrophilic group near the ligand attachment point, allowing the use of 100% aqueous mobile phases without "phase collapse" (dewetting), ensuring retention of this highly polar molecule.
Buffer Logic: We maintain pH at 2.5 .
Carboxylic Acid (pKa ~4.0): At pH 2.5, it is fully protonated (neutral), increasing hydrophobicity.
Pyridine Nitrogen & Amine: Protonated (cationic). While this increases polarity, the polar-embedded phase interacts with the charged moiety, and the acidic buffer suppresses silanol activity to prevent tailing.
HPLC Protocol Parameters
Parameter
Specification
Column
Agilent Zorbax SB-Aq or Waters Atlantis T3 (4.6 x 150 mm, 3.5 or 5 µm)
Mobile Phase A
20 mM Potassium Phosphate Buffer (pH 2.5 adjusted with H₃PO₄)
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Column Temp
30°C
Detection
UV-DAD at 265 nm (Reference: 360 nm)
Injection Vol
5 - 10 µL
Gradient Profile
Note: A shallow gradient is required to separate the 4-methoxy isomer from potential 6-methoxy regioisomers.
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Equilibrate
2.0
95
5
Isocratic Hold
15.0
60
40
Linear Ramp
18.0
60
40
Wash
18.1
95
5
Re-equilibrate
25.0
95
5
End
Method Validation Criteria
System Suitability: Tailing factor (
) must be < 1.5. If , increase buffer concentration to 50 mM to mask silanols.
Linearity:
over range 0.05 – 1.0 mg/mL.
GC-MS Method: Structural Confirmation
Objective: Identify volatile impurities and confirm the molecular mass via derivatization.
Derivatization Chemistry
Direct injection will char the liner due to hydrogen bonding. We employ Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
Mechanism:[1] Replaces active Hydrogens on the -COOH and -NH₂ groups with Trimethylsilyl (TMS) groups [-Si(CH₃)₃].
Result: The analyte becomes non-polar, volatile, and thermally stable.
Mass Shift: Each TMS group adds 72 Da. We expect a Di-TMS derivative (one on acid, one on amine).
MW (Parent): ~168 Da
MW (Di-TMS): 168 + (72*2) - 2(H) = 312 Da.
Sample Preparation Workflow
Weigh: 5 mg of sample into a 2 mL GC vial.
Dissolve: Add 500 µL Anhydrous Pyridine (Scavenges acid produced during reaction).
Incubate: Cap tightly and heat at 70°C for 30 minutes.
Cool & Dilute: Cool to room temp. If solution is too concentrated, dilute with Ethyl Acetate.
Inject: Immediately (Moisture sensitive).
GC-MS Parameters
Parameter
Specification
Column
DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Inlet
Split 20:1 @ 260°C
Transfer Line
280°C
Ion Source
EI (70 eV) @ 230°C
Scan Range
40 – 450 m/z
Temperature Program
Initial: 80°C (Hold 1 min)
Ramp 1: 15°C/min to 280°C
Hold: 5 min at 280°C
Visualization of Workflows
Figure 1: HPLC Method Decision Logic
This decision tree illustrates why Polar-Embedded phases are selected over standard C18 for this specific analyte.
Caption: Selection logic for Polar-Embedded C18 to overcome zwitterionic retention issues.
Figure 2: GC-MS Derivatization Reaction
Visualizing the transformation of the non-volatile zwitterion into a volatile TMS-ester/amine.
Caption: Silylation workflow converting 2-amino-4-methoxynicotinic acid for GC-MS analysis.
References
Helix Chromatography. HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. (Demonstrates zwitterionic separation challenges).
[Link]
The Emerging Potential of 2-Amino-4-Methoxynicotinic Acid in Advanced Materials Science: A Technical Guide
Introduction: Unveiling a Versatile Building Block In the dynamic landscape of materials science, the quest for novel molecular building blocks with tailored functionalities is paramount. 2-Amino-4-methoxynicotinic acid,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling a Versatile Building Block
In the dynamic landscape of materials science, the quest for novel molecular building blocks with tailored functionalities is paramount. 2-Amino-4-methoxynicotinic acid, a substituted pyridine derivative, emerges as a compelling candidate for the design and synthesis of next-generation functional materials. Its unique molecular architecture, featuring a pyridine ring, a carboxylic acid group, an amino group, and a methoxy group, offers a rich platform for creating materials with diverse and tunable properties. This guide provides an in-depth exploration of the potential applications of 2-amino-4-methoxynicotinic acid in materials science, complete with detailed protocols and theoretical considerations for researchers, scientists, and professionals in drug development and materials innovation.
The strategic placement of a chelating amino-carboxylate functionality on a pyridine scaffold, augmented by the electron-donating methoxy group, suggests its utility in the construction of Metal-Organic Frameworks (MOFs), the synthesis of functional polymers, and the development of advanced coating technologies. This document will serve as a comprehensive resource, elucidating the scientific rationale and experimental pathways for harnessing the potential of this promising, yet underexplored, molecule.
Core Properties and Characteristics
A thorough understanding of the physicochemical properties of 2-amino-4-methoxynicotinic acid is fundamental to its application in materials synthesis.
The presence of both a hydrogen-bond donor (amino group) and acceptor (carboxylic acid, methoxy group, pyridine nitrogen) facilitates the formation of robust supramolecular assemblies. The amino and carboxylic acid groups are excellent coordination sites for metal ions, a critical feature for the synthesis of coordination polymers and MOFs.
Application I: A Multifunctional Ligand for Metal-Organic Frameworks (MOFs)
The structure of 2-amino-4-methoxynicotinic acid makes it an exceptional candidate as an organic linker for the synthesis of novel MOFs. The bitopic nature of the amino and carboxylate groups can lead to the formation of stable, porous frameworks with a variety of metal ions. Nicotinic acid and its derivatives have already been successfully employed in the synthesis of MOFs for applications in gas storage, separation, and catalysis.[2][3]
Scientific Rationale
The pyridine nitrogen and the carboxylate oxygen atoms can coordinate to metal centers, forming a stable five-membered chelate ring, a common binding motif for amino acids with transition metals.[4] The amino group can act as a secondary coordination site or as a functional handle for post-synthetic modification of the MOF. The methoxy group, being an electron-donating group, can influence the electronic properties of the resulting MOF, potentially enhancing its catalytic activity or sensing capabilities. The overall rigidity of the pyridine ring contributes to the formation of crystalline and porous structures.
A representative workflow for the solvothermal synthesis of a MOF using 2-amino-4-methoxynicotinic acid as the organic linker.
Protocol: Solvothermal Synthesis of a Hypothetical Zn-Based MOF
This protocol is a representative example and may require optimization based on experimental observations.
Solution Preparation: In a 20 mL glass vial, dissolve 0.084 g (0.5 mmol) of 2-amino-4-methoxynicotinic acid in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol. In a separate vial, dissolve 0.149 g (0.5 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
Mixing: Slowly add the metal salt solution to the ligand solution under constant stirring. Sonicate the resulting mixture for 15 minutes to ensure homogeneity.
Solvothermal Reaction: Transfer the mixture to a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 120°C for 24 hours.
Cooling and Crystal Collection: After 24 hours, allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration and wash them thoroughly with fresh DMF and then ethanol to remove any unreacted starting materials.
Activation: To remove the solvent molecules from the pores, immerse the crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours. Subsequently, dry the crystals under vacuum at 100°C for 12 hours.
Characterization: The resulting material should be characterized by Powder X-ray Diffraction (PXRD) to confirm crystallinity, Thermogravimetric Analysis (TGA) to assess thermal stability, Scanning Electron Microscopy (SEM) to observe morphology, and gas (N₂) adsorption-desorption analysis to determine the surface area and porosity.
Application II: A Novel Monomer for Functional Polymers
The dual functionality of the amino and carboxylic acid groups, along with the pyridine and methoxy moieties, makes 2-amino-4-methoxynicotinic acid a promising monomer for the synthesis of functional polymers. Such polymers could find applications in drug delivery, as chelating agents, or in the fabrication of membranes with selective transport properties. Amino acid-based polymers are gaining significant interest due to their biocompatibility and diverse functionalities.
Scientific Rationale
The amino and carboxylic acid groups can participate in polycondensation reactions to form polyamides. Alternatively, the amino group can be a site for ring-opening polymerization of cyclic esters or for Michael addition reactions. The resulting polymers would have pendant methoxy-substituted pyridine rings, which can impart specific properties such as metal-ion coordination, pH-responsiveness, and thermal stability. Amine-functional polymers are known for their versatile reactivity, making them valuable in a wide range of applications.[5]
Technical Support Center: 2-Amino-4-Methoxynicotinic Acid Synthesis
The following guide serves as a Tier 3 Technical Support resource for researchers optimizing the synthesis of 2-amino-4-methoxynicotinic acid (CAS: 13538-42-6). Ticket ID: OPT-YIELD-2A4M Subject: Yield Optimization & Tro...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a Tier 3 Technical Support resource for researchers optimizing the synthesis of 2-amino-4-methoxynicotinic acid (CAS: 13538-42-6).
The synthesis of 2-amino-4-methoxynicotinic acid typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of a 4-chloro precursor (2-amino-4-chloronicotinic acid) with sodium methoxide.
While theoretically straightforward, users often report yields below 40% due to three "silent killers":
Electronic Deactivation: The formation of the carboxylate salt (COO⁻) by the base increases electron density on the pyridine ring, making the 4-position less electrophilic and sluggish to react.
Competitive Hydrolysis: Traces of water allow OH⁻ to compete with MeO⁻, leading to the 4-hydroxy impurity (2-amino-4-hydroxynicotinic acid), which is difficult to separate.
Isoelectric Loss: As a zwitterionic nicotinate, the product has high water solubility. Incorrect pH adjustment during workup results in significant product loss in the aqueous mother liquor.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Kinetics & Conversion
Q: I am using 1.1 equivalents of NaOMe, but the reaction stalls at 50% conversion. Why?A: You are under-dosing the base.
The starting material (2-amino-4-chloronicotinic acid) contains a carboxylic acid moiety. The first equivalent of Sodium Methoxide (NaOMe) is consumed immediately to deprotonate the carboxylic acid, forming the sodium carboxylate salt. This salt does not participate in the substitution.
Correction: You need at least 2.5 to 3.0 equivalents of NaOMe.
1.0 eq for the -COOH neutralization.
1.0 eq for the -Cl substitution.
0.5–1.0 eq excess to drive the kinetics to completion.
Q: My HPLC shows a new peak that matches the 4-hydroxy impurity. Where is the water coming from?A: The SNAr reaction is highly sensitive to moisture because Hydroxide (OH⁻) is a better nucleophile than Methoxide (MeO⁻) in this system.
Check 1: Are you using anhydrous methanol? Standard reagent-grade methanol often contains 0.1–0.5% water, which is enough to cause 5–10% impurity.
Check 2: Is your NaOMe fresh? Solid NaOMe is hygroscopic and forms NaOH upon exposure to air.
Solution: Switch to a commercially available 25% or 30% NaOMe solution in MeOH (stored under inert gas) rather than dissolving solid pellets, or dry your MeOH over molecular sieves (3Å) before use.
Category B: Workup & Isolation (The "Yield Killer")
Q: The reaction looks complete on TLC, but after acidifying and filtering, I recover almost no solid. Where is my product?A: You likely over-acidified.
2-amino-4-methoxynicotinic acid is amphoteric (zwitterionic).
pH < 1: It forms the soluble hydrochloride salt (protonated pyridine nitrogen).
pH > 7: It exists as the soluble carboxylate salt.
Target: You must adjust the pH to the Isoelectric Point (pI) , typically between pH 3.5 and 4.5 . This is the window of minimum solubility where the neutral zwitterion precipitates.
Q: The product precipitates as a sticky gum/oil instead of a solid. How do I fix this?A: This "oiling out" occurs when the acidification is too rapid or the concentration is too high, trapping impurities.
Protocol Adjustment:
Dilute the reaction mixture with water before acidification.
Heat the solution to 50°C.
Add Acetic Acid (preferable to HCl for finer control) slowly dropwise.
Allow the suspension to cool slowly to room temperature with stirring to encourage crystallization.
Setup: Charge a 250 mL round-bottom flask with 2-Amino-4-chloronicotinic acid and Anhydrous Methanol. Flush with Nitrogen/Argon.
Activation: Add the NaOMe solution dropwise over 10 minutes at room temperature. Note: A slight exotherm is normal as the acid neutralizes.
Reaction: Heat the mixture to reflux (65°C) for 12–16 hours.
Checkpoint: Monitor by HPLC/TLC. Do not stop until starting material is <1%.
Quench: Cool the mixture to room temperature. Evaporate approximately 70% of the Methanol under reduced pressure.
Solubilization: Add Water (50 mL) to the residue. The solution should be clear and basic (pH > 10).
Precipitation (Critical Step):
Cool to 0–5°C in an ice bath.
Slowly add Glacial Acetic Acid or 6N HCl dropwise.
Monitor pH continuously. STOP adding acid when pH reaches 4.0.
Isolation: Stir the slurry at 0°C for 1 hour to maximize precipitation. Filter the solid.[1][2]
Wash: Wash the cake with ice-cold water (2 x 10 mL) and then cold acetone (1 x 10 mL) to remove sticky impurities.
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Visualized Mechanisms & Workflows
Figure 1: Reaction Pathway & Impurity Formation
This diagram illustrates the desired SNAr pathway versus the competitive hydrolysis pathway caused by moisture.
Caption: Figure 1.[3][4] The competitive landscape between productive methoxylation (green) and destructive hydrolysis (red).
Figure 2: Workup Decision Tree (pH Management)
Follow this logic flow to maximize recovery during the isolation phase.
Caption: Figure 2. Solubility profile of 2-amino-4-methoxynicotinic acid relative to pH. Deviation from pH 3.5–4.5 results in significant yield loss.
Data Summary: Solvent & Base Effects
Parameter
Recommended Condition
Impact on Yield
Notes
Base Equivalents
2.5 – 3.0 eq
High
<2.0 eq results in incomplete conversion due to -COOH consumption.
Solvent Water Content
< 0.1%
Critical
>0.5% water promotes 4-OH impurity formation (irreversible).
Reaction Temp
65°C (Reflux)
Medium
Lower temps (<50°C) are too slow; higher temps (>100°C) risk decarboxylation.
Quench pH
3.5 – 4.5
Critical
The single largest source of yield loss is incorrect pH during filtration.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2783263, 2-Amino-4-methoxynicotinic acid. Retrieved from [Link]
Organic Syntheses. (n.d.). General procedures for Nucleophilic Aromatic Substitution on Pyridines. Retrieved from [Link]
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterion Solubility. Retrieved from [Link]
Technical Support Center: Synthesis of 2-amino-4-methoxynicotinic acid
Welcome to the technical support guide for the synthesis of 2-amino-4-methoxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 2-amino-4-methoxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic work.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-amino-4-methoxynicotinic acid?
A1: The primary synthetic strategies generally involve the construction of the substituted pyridine ring followed by functional group manipulations. A common approach starts from a pre-functionalized pyridine, such as a 2-chloro-4-methoxypyridine derivative, which then undergoes amination. For instance, nucleophilic aromatic substitution (SNAr) on 2-chloro-4-methoxynicotinonitrile followed by hydrolysis of the nitrile is a viable route. Another strategy involves the modification of a commercially available aminopyridine.
Q2: I am observing a significant amount of a decarboxylated side product. What causes this and how can I prevent it?
A2: Decarboxylation, the loss of the carboxylic acid group as CO₂, is a common side reaction for certain carboxylic acids, especially when heated.[1][2] The stability of the resulting carbanion intermediate influences the ease of this process. In the case of 2-amino-4-methoxynicotinic acid, the electron-donating amino and methoxy groups can influence the electronic properties of the pyridine ring. To minimize decarboxylation, it is advisable to avoid prolonged heating at high temperatures during the reaction and work-up. If the synthesis involves a final hydrolysis step of an ester or nitrile, performing this under milder conditions (e.g., lower temperature, shorter reaction time) can be beneficial.
Q3: My purification is complicated by a side product that appears to be a demethylated analog. How is this formed?
A3: Demethylation of the 4-methoxy group to the corresponding 4-hydroxy (or pyridone) species can occur under acidic or high-temperature conditions. The methoxy group on the pyridine ring can be susceptible to hydrolysis.[3][4] If your reaction or work-up involves strong acids or prolonged heating, this side reaction can become significant. To avoid this, consider using milder reaction conditions and purification techniques that do not involve strong acids.
Q4: I am attempting an amination of a 2-chloropyridine precursor. What are the potential side reactions?
A4: Amination of 2-chloropyridines can sometimes be challenging and may lead to side products.[5][6][7] If the reaction is not driven to completion, you will have a mixture of starting material and product. In some cases, if there are other reactive sites on the molecule, the amine may react there. The choice of base and solvent is also critical. For instance, using a nucleophilic solvent like an alcohol could lead to the formation of an alkoxy-substituted pyridine as a side product.[8] It is recommended to use anhydrous, non-protic solvents and a suitable non-nucleophilic base.
II. Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions.
Issue 1: Low Yield of 2-amino-4-methoxynicotinic acid
Symptoms:
Low recovery of the desired product after purification.
TLC or LC-MS analysis shows multiple spots/peaks in the crude reaction mixture.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Action
Incomplete Reaction
The amination of the 2-chloro precursor may be sluggish. SNAr reactions on electron-rich pyridine rings can be slow.[7]
Increase reaction temperature or time, but monitor carefully for the formation of degradation products. Consider using a catalyst, such as a copper or palladium complex, if compatible with other functional groups.[9]
Decarboxylation
As discussed in the FAQ, excessive heat can lead to the loss of the carboxylic acid group.[1][10]
Use the lowest effective temperature for the reaction and minimize heating during work-up and purification.
Hydrolysis of Methoxy Group
Strong acidic conditions can lead to the cleavage of the methyl ether, forming the 4-hydroxy derivative.[4]
If acidic conditions are necessary, use the mildest acid possible and keep the reaction time to a minimum. Consider protecting the carboxylic acid as an ester to perform reactions under non-acidic conditions, followed by a mild deprotection step.
Side reactions of the amino group
The amino group can undergo side reactions such as acylation if reactive acylating agents are present.[11]
Ensure that the reaction conditions are selective for the desired transformation. If necessary, protect the amino group with a suitable protecting group that can be removed under mild conditions.
Issue 2: Presence of an Unknown Impurity in the Final Product
Symptoms:
An unexpected peak in your NMR, LC-MS, or other analytical data.
Difficulty in achieving the desired purity of the final compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurity identification.
III. Experimental Protocol: Synthesis via Amination of a 2-Chloronicotinic Acid Derivative
This protocol outlines a general procedure for the synthesis of 2-amino-4-methoxynicotinic acid from a 2-chloro-4-methoxynicotinic acid precursor.
Ammonia source (e.g., aqueous ammonia, ammonia in a sealed tube)
Solvent (e.g., a polar aprotic solvent like DMF or NMP)
Acid for work-up (e.g., dilute HCl)
Base for work-up (e.g., NaHCO₃)
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
Reaction Setup: In a pressure-rated reaction vessel, dissolve 2-chloro-4-methoxynicotinic acid (1.0 eq) in the chosen solvent.
Addition of Amine: Add the ammonia source (excess, e.g., 5-10 eq).
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-150 °C). Monitor the reaction progress by TLC or LC-MS.
Work-up:
Cool the reaction mixture to room temperature.
Carefully vent the vessel.
Pour the reaction mixture into water.
Acidify the aqueous solution with dilute HCl to precipitate the product.
Filter the precipitate and wash with cold water.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Alternatively, purification can be achieved by column chromatography.
Troubleshooting this Protocol:
If the reaction is slow or incomplete: Consider using a copper(I) catalyst (e.g., CuI) to facilitate the amination.
If decarboxylation is observed: Reduce the reaction temperature and monitor the reaction closely to avoid prolonged heating after the starting material is consumed.
If the product is difficult to precipitate: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) after neutralization or making it slightly basic. Then, acidify the aqueous layer to precipitate the product.
IV. Visualization of a Common Side Reaction Pathway
The following diagram illustrates the potential for decarboxylation under thermal stress.
Caption: Decarboxylation of the target compound.
V. References
Campbell, A. D., Chan, E., Chooi, S. Y., Deady, L. W., & Shanks, R. A. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. RSC Publishing. Retrieved from
Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. (2004). Farmaco, 59(6), 437-42. Retrieved from
How can one do Amination of 2-chloro substituted pyridines without using palladium chemistry? (2013). ResearchGate. Retrieved from
What is 2-Amino-4-methoxypyridine and how is it synthesized? (2022). Guidechem. Retrieved from
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (2025). ResearchGate. Retrieved from
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (n.d.). Synfacts. Retrieved from
Decarboxylation. (n.d.). Wikipedia. Retrieved from
Technical Support Center: Optimizing Amination Reactions of Pyrimidines. (n.d.). Benchchem. Retrieved from
2-Chloro-4-methoxynicotinic acid. (n.d.). Frontier Specialty Chemicals. Retrieved from
Decarboxylation. (2022). Master Organic Chemistry. Retrieved from
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (2025). ResearchGate. Retrieved from
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved from
Technical Support Center: Purification of 2-Amino-4-Methoxynicotinic Acid
Welcome to the technical support guide for the purification of 2-amino-4-methoxynicotinic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of 2-amino-4-methoxynicotinic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this compound.
Introduction
2-Amino-4-methoxynicotinic acid is a substituted pyridine derivative. The presence of an acidic carboxylic acid group, a basic amino group, and the pyridine ring nitrogen gives it zwitterionic characteristics, which can present unique purification challenges.[1][2] This guide will address these issues in a practical, question-and-answer format, explaining the causality behind experimental choices to ensure robust and reproducible purification outcomes.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of 2-amino-4-methoxynicotinic acid.
Issue 1: Poor Solubility of the Crude Product
Question: My crude 2-amino-4-methoxynicotinic acid has very poor solubility in common organic solvents, making recrystallization difficult. What should I do?
Answer: This is a common issue due to the zwitterionic nature of amino acids, which often leads to strong intermolecular interactions and high lattice energy in the solid state. The solubility of amino acids is highly dependent on pH.[3]
Core Concept: At its isoelectric point (pI), an amino acid exists as a zwitterion with both a positive and a negative charge, resulting in minimal solubility in water and many organic solvents. By adjusting the pH away from the pI, you can convert the molecule into a more soluble salt form.
Troubleshooting Steps:
Determine the Isoelectric Point (pI): While the exact pI for this specific molecule may not be readily available, you can estimate it based on the pKa values of the functional groups (carboxylic acid, amino group, and pyridine nitrogen).
Acidic Dissolution: Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH or NaHCO₃). This will deprotonate the carboxylic acid, forming a highly water-soluble sodium salt.
Basic Dissolution: Alternatively, dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl). This will protonate the amino group and the pyridine nitrogen, forming a soluble hydrochloride salt.[4]
Reprecipitation:
If dissolved in base, slowly add dilute acid (e.g., 1M HCl) with vigorous stirring. The product will precipitate out as you approach its isoelectric point.
If dissolved in acid, slowly add a dilute base (e.g., 1M NaOH) to precipitate the product.
Monitor pH: Carefully monitor the pH during precipitation to avoid overshooting and redissolving the product.
Filtration and Washing: Once precipitation is complete, filter the solid, wash with deionized water to remove any residual salts, and then with a small amount of a non-polar solvent like diethyl ether or hexane to aid in drying.
Issue 2: Persistent Colored Impurities
Question: My product is a persistent yellow or brown color, even after initial purification attempts. How can I decolorize it?
Answer: Colored impurities often arise from side reactions or the degradation of starting materials and are common in the synthesis of nicotinic acid derivatives.[5]
Troubleshooting Steps:
Activated Carbon Treatment: This is a highly effective method for removing colored impurities.[5]
Dissolve the crude product in an appropriate solvent (this may require pH adjustment as described in Issue 1).
Add a small amount of activated carbon (typically 1-5% by weight of your compound).
Heat the mixture gently for 10-15 minutes with stirring. Caution: Avoid boiling, as this can cause bumping.
Perform a hot filtration to remove the activated carbon. This must be done quickly to prevent the product from crystallizing on the filter paper.
Recrystallization from a Suitable Solvent System:
Systematically test different solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot.[6] Given the polarity of your molecule, consider solvents like water, ethanol, methanol, or mixtures of these with less polar solvents like ethyl acetate.[7]
For zwitterionic compounds, a mixture of a polar protic solvent (like water or ethanol) and a polar aprotic solvent (like DMSO or DMF) can sometimes be effective.[7]
Issue 3: Difficulty with Column Chromatography
Question: I'm trying to purify my compound using silica gel column chromatography, but I'm getting significant streaking and poor separation. What's going wrong?
Answer: The polar and basic nature of pyridine-containing compounds often leads to strong interactions with the acidic silica gel, causing streaking and irreversible adsorption.[8]
Core Concept: The free silanol groups (Si-OH) on the surface of silica gel are acidic and will strongly interact with basic compounds like your 2-amino-4-methoxynicotinic acid.
Troubleshooting Steps:
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.
Triethylamine (TEA): A common choice. Add 0.5-2% TEA to your solvent system.
Ammonia: A solution of methanol saturated with ammonia can also be effective.
Consider Alternative Stationary Phases:
Alumina (basic or neutral): This can be a better choice for basic compounds.
Reversed-phase silica (C18): This separates compounds based on hydrophobicity and is often a good option for polar molecules.[9] A typical mobile phase would be a mixture of water (often with a pH modifier like formic acid or ammonium acetate) and acetonitrile or methanol.[10][11]
Protecting Group Strategy (if applicable): If purification remains challenging, consider temporarily protecting the carboxylic acid (as an ester) or the amino group (as a carbamate) to reduce the compound's polarity and basicity, making it more amenable to standard silica gel chromatography.
Workflow for Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting column chromatography of basic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample?
Starting materials: Unreacted starting materials are a common impurity.
Side products: Depending on the synthetic route, side products from competing reactions may be present. For instance, in reactions involving nicotinic acid derivatives, over-reaction or incomplete reaction can lead to various byproducts.[12][13]
Degradation products: The compound may degrade under harsh reaction or workup conditions.
Q2: How can I best store 2-amino-4-methoxynicotinic acid?
It should be stored in a tightly closed container in a cool, dry place, under an inert atmosphere if possible. Some related aminopyridines are noted to be air-sensitive.[14]
Q3: What analytical techniques are best for assessing the purity of my final product?
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of nicotinic acid derivatives.[10][11] A reversed-phase C18 column with a mobile phase of acetonitrile/water and a UV detector is a good starting point.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are at a significant level (typically >1-2%).
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (from the LC trace) and molecular weight confirmation (from the MS data).
Q4: Can I use an acid-base extraction to purify my compound?
Yes, this can be a very effective initial purification step.
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
Extract with a dilute aqueous acid (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer, leaving non-basic impurities in the organic layer.
Separate the layers.
Neutralize the aqueous layer with a base (e.g., 1M NaOH) to precipitate your purified product.
Filter the solid product.
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
References
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
Purohit, P., & Byrn, S. (2018). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. Pharmaceutical Research, 35(3), 59.
Purohit, P., & Byrn, S. (2018). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. PubMed, 29417314. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Nitrilation of Carboxylic Acids by PIII/PV Catalysis. Retrieved from [Link]
Google Patents. (1962). Purification of nicotinic acid - US3037987A.
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]
Reddit. (2020). Performing column chromatography on pyridine-based compounds sucks [OC]. Retrieved from [Link]
Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Retrieved from [Link]
ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]
Arkivoc. (n.d.). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]
Google Patents. (1950). Purification of nicotinamide - US2496114A.
Molecular Energetics Group - Universidade de Lisboa. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Retrieved from [Link]
Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
optimizing reaction conditions for 2-amino-4-methoxynicotinic acid synthesis
The following technical guide is structured as a high-level support resource for process chemists and researchers optimizing the synthesis of 2-amino-4-methoxynicotinic acid . It moves beyond basic textbook procedures to...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a high-level support resource for process chemists and researchers optimizing the synthesis of 2-amino-4-methoxynicotinic acid . It moves beyond basic textbook procedures to address the specific kinetic, thermodynamic, and isolation challenges inherent to this zwitterionic pyridine derivative.
Current Status: Operational
Subject Matter Expert: Senior Application Scientist, Process Chemistry Division
Topic: Optimization of Nucleophilic Aromatic Substitution (
) & Workup Protocols
Strategic Route Selection
User Query: I am seeing low yields and inseparable impurities when trying to methoxylate 2,4-dichloronicotinic acid. What is the preferred synthetic strategy?
Scientist's Analysis:
Direct methoxylation of 2,4-dichloronicotinic acid is fraught with regioselectivity issues. While the C4-position is generally more electrophilic due to its para relationship with the pyridine nitrogen, the ortho-carboxylate (C3) creates steric hindrance and electronic repulsion (if ionized). Furthermore, subsequent amination of the C2-chloride is sluggish due to the electron-donating nature of the newly installed methoxy group.
Recommended Route:
The most robust, scalable protocol involves Nucleophilic Aromatic Substitution (
) on the Ester derivative of the 2-amino-4-chloro precursor.
Substrate: Methyl 2-amino-4-chloronicotinate (preferred over the free acid).
Reagent: Sodium Methoxide (NaOMe).
Solvent: Methanol (anhydrous).
Why this works (Causality):
Electronic Activation: Using the ester prevents the formation of the carboxylate anion (
), which would otherwise donate electron density into the ring and deactivate it towards nucleophilic attack.
Regio-fidelity: Starting with the 2-amino group already in place (via cyclization or selective amination of a precursor) eliminates the risk of forming the 4-amino-2-methoxy isomer.
Critical Process Parameters (CPP) & Optimization
Experiment:
Methoxylation of Methyl 2-amino-4-chloronicotinate
Reagent Addition: Add NaOMe (3.0 eq) solution (25% in MeOH) dropwise at 0–5°C.
Note: 3.0 equivalents are required: 1 eq for the substitution, 1 eq to deprotonate the amine (reversible), and 1 eq excess to drive kinetics.
Reaction: Heat to reflux (65°C) for 4–6 hours.
Hydrolysis (In-situ): Add water (5 V) and NaOH (1.0 eq) to the reaction mixture and heat at 50°C for 1 hour to saponify the ester to the final acid.
Workup: Cool to 20°C. Adjust pH to the isoelectric point (pH ~3.5–4.0) using 6N HCl. Precipitate the product.
Troubleshooting Guide (Q&A)
Q: Why is my reaction stalling at 60% conversion?
Root Cause: Deactivation by the amine proton. The amide-like anion formed by deprotonation of the 2-amino group reduces the electrophilicity of the C4 center.
Solution: Increase the reaction temperature to 80–90°C using a sealed pressure vessel. The elevated temperature overcomes the activation energy barrier imposed by the electron-rich amine.
Q: I see a major impurity (M-14 mass difference). What is it?
Root Cause: Hydrolysis of the 4-chloro group by adventitious water, leading to 2-amino-4-hydroxynicotinic acid (tautomerizes to the pyridone).
Solution: Ensure strictly anhydrous conditions during the initial methoxylation. Use dry MeOH and store NaOMe under inert gas. Water should only be added after the methoxylation is complete.
Q: The product is not precipitating during acidification.
Root Cause: You may have over-acidified. 2-Amino-4-methoxynicotinic acid is amphoteric. At pH < 2, the pyridine nitrogen protonates, making the molecule soluble as a cationic salt.
Solution: Carefully titrate to pH 3.5–4.0 . Use a pH meter, not just paper, as the buffering region is narrow.
Data:
Troubleshooting
Technical Support Center: Resolving Impurities in 2-Amino-4-methoxynicotinic Acid
Welcome to the technical support center for 2-amino-4-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-amino-4-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during their work with this compound. As Senior Application Scientists, we have compiled this information based on established analytical principles and practical laboratory experience.
Troubleshooting Guide: From Detection to Resolution
This section addresses specific issues you may encounter during your experiments, providing a logical flow from impurity detection to purification.
Q1: I've detected an unknown peak in the HPLC analysis of my 2-amino-4-methoxynicotinic acid sample. What is my first step?
Your primary goal is to characterize the impurity. A systematic analytical approach is crucial for efficient problem-solving. High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing nicotinic acid and its derivatives due to its accuracy and reproducibility.[1][2][3]
Causality: The initial step is to gather as much information as possible about the impurity's properties relative to the main compound. This data will guide subsequent identification and purification efforts.
Recommended Workflow:
Quantify with HPLC-UV: Determine the area percentage of the impurity. This establishes the severity of the issue. A common detection wavelength for nicotinic acid derivatives is around 261 nm.[2][4]
Determine Molecular Weight with LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this step.[2][5] It provides the molecular weight of the impurity, offering immediate clues to its identity (e.g., is it a starting material, a demethylated product, etc.).
Isolate for Structural Elucidation (if necessary): If the impurity is significant (>1%) and its identity is not obvious from the mass, you may need to isolate it using preparative HPLC. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide a definitive structural identification.[6]
Below is a visual representation of the impurity identification workflow.
Caption: Workflow for Impurity Identification.
Q2: What are the common process-related impurities in 2-amino-4-methoxynicotinic acid, and where do they come from?
Understanding the synthetic route is key to predicting potential impurities.[7] While the exact synthesis may vary, impurities often arise from incomplete reactions, side reactions, or degradation.
Causality: Every step in a synthesis has the potential to generate byproducts. Isomers are common in pyridine chemistry, while functional groups like esters or methoxy ethers can be sensitive to acidic or basic conditions used during the reaction or workup.
Incomplete substitution reaction during the amination step.[8]
Degradation Products
Oxidized or polymerized species
Exposure to air, light, or high temperatures over time.[9][10]
Q3: My sample is off-color (yellow or tan). How can I remove the colored impurities?
A yellow or tan color often indicates the presence of trace, highly conjugated impurities or oxidation products.[11]
Causality: These impurities are often present at very low concentrations but have strong chromophores. They are typically non-polar to moderately polar and can be effectively removed by adsorption onto activated carbon.
Experimental Protocol: Decolorization with Activated Charcoal
Dissolve Sample: In a suitable flask, dissolve the crude 2-amino-4-methoxynicotinic acid in the minimum amount of a hot recrystallization solvent (e.g., ethanol or an ethanol/water mixture).
Add Charcoal: To the hot, stirred solution, add a very small amount of activated charcoal (typically 1-2% of the sample's weight). Using too much can significantly reduce your yield by adsorbing the desired product.
Stir and Heat: Stir the mixture at just below the boiling point for 5-10 minutes.
Perform Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
Crystallize: Allow the clear, filtered solution to cool slowly to induce crystallization of the purified product.[11]
Q4: Recrystallization is failing to remove a major impurity. What is my next step?
When recrystallization is ineffective, it's typically because the impurity and the desired compound have very similar solubility profiles. This is common with positional isomers. In this case, a chromatographic method is the most effective alternative.
Causality: Chromatography separates compounds based on differences in their partitioning between a stationary phase (e.g., silica) and a mobile phase. Even small differences in polarity, such as those between isomers, can be exploited to achieve separation.
Caption: Decision Tree for Purification Method Selection.
Select Stationary Phase: For a molecule with amino and carboxylic acid groups, silica gel is a common choice.
Determine Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation (Rf difference > 0.1) between your compound and the impurity. Start with a moderately polar system like Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of acetic acid to improve peak shape.
Pack the Column: Properly pack a glass column with the selected stationary phase.
Load the Sample: Dissolve the crude sample in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica. Carefully load this onto the top of the column.
Elute and Collect: Run the selected eluent system through the column, collecting fractions.
Analyze Fractions: Use TLC or HPLC to analyze the collected fractions to identify those containing the pure product.
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid.
Frequently Asked Questions (FAQs)
Q: How should I properly store purified 2-amino-4-methoxynicotinic acid?
A: Proper storage is critical to maintain purity. Like many amino- and pyridine-containing compounds, it can be sensitive to light, air, and heat.[12][13]
Temperature: Store in a cool, room-temperature environment.[14]
Atmosphere: For long-term storage, keeping it under an inert atmosphere (like nitrogen or argon) is recommended to prevent oxidation.[14]
Light: Store in an amber vial or in a dark place to prevent photodegradation.[15]
Container: Use a tightly sealed container to protect from moisture.[12][13]
Q: Can I use derivatization to improve the HPLC analysis of my sample?
A: Yes, derivatization can be a useful strategy, especially if you need to improve detection sensitivity or enhance separation.[16][17] Reagents like o-phthaldialdehyde (OPA) react with the primary amine group to form highly fluorescent derivatives, which can be detected at much lower concentrations.[16][18] This is particularly useful for trace-level impurity analysis.
Q: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid.[19]
Reduce Temperature: Ensure you are not overheating the solution.
Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent.
Change Solvents: Switch to a lower-boiling point solvent or use a co-solvent system. For example, if you are using ethanol, try adding a small amount of water (an anti-solvent) to induce crystallization at a lower temperature.
Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling.[19]
References
Purification of nicotinic acid - US3037987A.
Understanding the Synthesis and Quality of 6-Aminonicotinic Acid. Ningbo Inno Pharmchem Co.,Ltd. [Link]
A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Publications. [Link]
Purification of nicotinamide - US2496114A.
Analytical aspects of nicotinamide. J. Baqai Med. Univ. [Link]
Technical Support Center: Troubleshooting 2-Amino-4-Methoxynicotinic Acid Derivatization Reactions
Welcome to the technical support center for 2-amino-4-methoxynicotinic acid derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-amino-4-methoxynicotinic acid derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. The following content provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during esterification, amidation, and other derivatization reactions.
I. Esterification Reactions: Troubleshooting and FAQs
Esterification of 2-amino-4-methoxynicotinic acid is a fundamental transformation, yet it can present several challenges, from low yields to undesired side reactions. This section addresses common issues and provides scientifically-grounded solutions.
FAQ 1: My Fischer esterification of 2-amino-4-methoxynicotinic acid is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in Fischer esterification are often due to the equilibrium nature of the reaction.[1] To drive the reaction towards the ester product, several strategies can be employed.
Causality and Recommended Actions:
Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back to the starting materials.
Protocol: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, using a large excess of the alcohol as the solvent can also drive the equilibrium forward.[1]
Insufficient Acid Catalyst: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen, making the carboxylic acid more electrophilic.
Protocol: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is used.[2]
Steric Hindrance: The secondary alcohol used might be sterically hindered, slowing down the reaction rate.
Protocol: Increase the reaction time and/or temperature. Consider using a less hindered alcohol if the experimental design allows.
FAQ 2: I am observing significant amounts of unreacted starting material despite forcing conditions. Could the amino group be interfering?
Yes, the amino group can interfere with the reaction. Under acidic conditions, the amino group can be protonated, forming an ammonium salt.[3] This reduces the overall nucleophilicity of the reaction mixture and can also decrease the solubility of the starting material in non-polar solvents.
Troubleshooting Workflow: Interference of the Amino Group
Caption: Decision workflow for troubleshooting low esterification yields.
Recommended Action: Protecting the Amino Group
To prevent protonation, the amino group should be protected prior to esterification. Common protecting groups for amino acids include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[4][5]
Experimental Protocol: Boc Protection of 2-Amino-4-Methoxynicotinic Acid
Dissolve 2-amino-4-methoxynicotinic acid in a suitable solvent (e.g., a mixture of dioxane and water).
Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.
Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature.
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Once the reaction is complete, acidify the mixture to precipitate the Boc-protected product.
Filter and dry the product before proceeding with the esterification reaction.
FAQ 3: My ester product appears to be hydrolyzing during workup. How can I prevent this?
Ester hydrolysis can occur under both acidic and basic conditions.[6][7][8] The stability of the ester is influenced by the pH of the aqueous workup solution.
Key Considerations for Workup:
Condition
Risk of Hydrolysis
Recommendation
Strongly Acidic
High
Neutralize the reaction mixture carefully with a weak base (e.g., sodium bicarbonate solution) before extraction.[9]
Strongly Basic
High (Saponification)
Avoid strong bases like NaOH or KOH during workup. Use a mild base for neutralization if necessary.[9]
Neutral/Mildly Acidic
Low
Adjust the pH to a slightly acidic or neutral range for optimal stability during extraction.
II. Amide Coupling Reactions: Troubleshooting and FAQs
Amide bond formation is a cornerstone of drug discovery and development. However, coupling 2-amino-4-methoxynicotinic acid with amines can be challenging due to the electronic properties of the starting materials.
FAQ 4: My amide coupling reaction with an electron-deficient amine is sluggish and gives a poor yield. What coupling reagents are recommended?
Electron-deficient amines are poor nucleophiles, making amide bond formation difficult. Standard coupling reagents may not be effective.
Recommended Coupling Reagents for Electron-Deficient Amines:
HATU/DIPEA: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is a powerful combination for coupling challenging substrates.[10]
EDC/HOBt with catalytic DMAP: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) can be enhanced with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[11] DMAP acts as an acyl transfer agent, forming a highly reactive intermediate.[11]
stability issues of 2-amino-4-methoxynicotinic acid in solution
Welcome to the technical support resource for 2-amino-4-methoxynicotinic acid (CAS: 773099-92-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for 2-amino-4-methoxynicotinic acid (CAS: 773099-92-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
This section addresses common issues observed during the handling and analysis of 2-amino-4-methoxynicotinic acid solutions.
Issue: I'm observing a decrease in the parent compound's concentration over time, or the appearance of unexpected peaks in my analysis (e.g., HPLC, LC-MS).
This is a primary indicator of compound degradation. The chemical structure of 2-amino-4-methoxynicotinic acid, featuring an aminopyridine core with methoxy and carboxylic acid functional groups, presents several potential pathways for instability. The most common culprits are hydrolysis, oxidation, and photodegradation.
Potential Cause 1: Hydrolytic Degradation
Hydrolysis is the cleavage of chemical bonds by the addition of water. In 2-amino-4-methoxynicotinic acid, the methoxy group is a potential site for hydrolysis, particularly under acidic or basic conditions.
Causality Explained:
The pyridine ring's nitrogen atom can be protonated under acidic conditions, which can activate the ring and make the methoxy group more susceptible to nucleophilic attack by water. While specific data on this molecule is limited, studies on related methoxypyridine compounds show that electronic interactions between the methoxy group and the ring nitrogen are significant.[1] The presence of both an amino group (basic) and a carboxylic acid group (acidic) means the molecule's overall charge and reactivity are highly dependent on the solution's pH.[2][3][4]
Troubleshooting & Mitigation Strategy:
pH Assessment:
Question: Is your solution unbuffered or held at an extreme pH (e.g., <4 or >8)?
Action: Determine the pH of your solution. The stability of aminopyridine derivatives can be significantly influenced by pH.[5]
Solution: Prepare solutions in a buffered system within a neutral pH range (e.g., pH 6.0-7.5) whenever possible. If your experiment requires acidic or basic conditions, prepare solutions fresh and use them immediately. Conduct a pilot study to determine the compound's stability window in your specific buffer system.
Temperature Control:
Question: Are you storing solutions at room temperature or elevated temperatures for extended periods?
Solution: Store stock and working solutions at 2-8°C or frozen (-20°C to -80°C) for long-term storage.[6] Minimize the time solutions spend at room temperature. For critical experiments, consider using an autosampler cooled to ~4°C.
Potential Cause 2: Oxidative Degradation
The aminopyridine ring is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents.
Causality Explained:
The primary amino group and the electron-rich pyridine ring are both potential sites for oxidation. For similar aminopyridine structures, oxidation can lead to the formation of pyridine N-oxides or nitro derivatives.[7][8] The presence of hydrogen peroxide or other reactive oxygen species can significantly accelerate this process.[8]
Troubleshooting & Mitigation Strategy:
Solvent & Reagent Purity:
Question: Are you using high-purity, fresh solvents?
Action: Older solvents, especially ethers or THF, can form peroxides. Water for buffers should be of high purity (e.g., HPLC-grade).
Solution: Use freshly opened bottles of high-purity solvents. To remove dissolved oxygen, sparge solvents with an inert gas like nitrogen or argon before preparing solutions.
Exclusion of Air:
Question: Are your sample vials tightly sealed? Are you storing solutions for long periods after they have been opened multiple times?
Action: Headspace in vials contains oxygen.
Solution: For long-term storage of sensitive solutions, consider overlaying the solution with an inert gas (nitrogen or argon) before sealing the vial.[9] Use vials with tight-fitting caps.
Potential Cause 3: Photolytic Degradation
Pyridine and nicotinic acid derivatives are known to be sensitive to light, especially UV radiation.[10][11]
Causality Explained:
The aromatic pyridine ring can absorb UV light, leading to the formation of excited states that can undergo various photochemical reactions. This can result in complex degradation pathways and the formation of numerous minor products.
Troubleshooting & Mitigation Strategy:
Light Exposure:
Question: Are your solutions, both solid compound and prepared stocks, exposed to ambient laboratory light or sunlight for prolonged periods?
Action: Standard laboratory lighting and sunlight contain UV wavelengths that can initiate degradation.
Solution: Store the solid compound in a dark place.[9][12] Prepare solutions in amber glass vials or use clear vials wrapped in aluminum foil. Minimize exposure to direct light during experimental procedures.[5]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solutions of 2-amino-4-methoxynicotinic acid?
For optimal stability, stock solutions should be stored at -20°C or -80°C in tightly sealed amber vials. For short-term use (1-2 days), storage at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
Q2: What is the best solvent to use for preparing a stock solution?
Based on reported solubility, DMSO and methanol are suitable solvents for preparing high-concentration stock solutions.[13] For aqueous experiments, a concentrated stock in DMSO can be diluted into your aqueous buffer. Be mindful of the final DMSO concentration in your assay. The compound is only slightly soluble in water.[13]
Q3: How can I definitively identify the degradation products?
For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. It allows for the separation of the parent compound from its degradants and provides mass information to help elucidate their structures.
Q4: What are the most probable degradation products?
Based on the chemistry of related compounds, the following are plausible primary degradation products:
Oxidation Products: 2-amino-4-methoxynicotinic acid N-oxide or hydroxylated/nitrated derivatives of the pyridine ring.[7][8]
Q5: Is thermal degradation a concern in solution?
While significant thermal decomposition is more common in the solid state at high temperatures, elevated temperatures in solution (e.g., >60°C) will accelerate all other degradation pathways, especially hydrolysis.[7] It is best practice to avoid heating solutions unless required for a specific experimental step, and even then, for the shortest possible time.
Experimental Protocols & Data
Protocol: Forced Degradation Study
A forced degradation study is essential to understand the potential stability issues of a molecule. This protocol provides a framework to intentionally stress the compound and identify likely degradation pathways.[7]
Objective: To achieve 5-20% degradation of 2-amino-4-methoxynicotinic acid under various stress conditions.
1. Preparation:
Stock Solution: Prepare a 1 mg/mL stock solution of 2-amino-4-methoxynicotinic acid in methanol.
Control Sample: Dilute the stock solution with 50:50 methanol:water to a working concentration (e.g., 50 µg/mL). Immediately analyze this sample (T=0 control) and store it at -20°C, protected from light.
2. Stress Conditions (run in parallel):
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
Thermal: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Incubate at 60°C, protected from light.
Photolytic: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Place the solution in a clear vial under a UV lamp (e.g., 254 nm or broad spectrum) at room temperature.
3. Sampling and Analysis:
Withdraw aliquots from each stress condition at regular intervals (e.g., 2, 4, 8, 24 hours).
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
Dilute all samples to the working concentration (50 µg/mL) with 50:50 methanol:water.
Analyze all samples, including the T=0 control, by a stability-indicating HPLC-UV or LC-MS method.
4. Data Interpretation:
Calculate the percentage of the parent compound remaining.
Monitor the formation of new peaks (degradants) in the chromatograms.
A significant loss of parent compound under a specific condition indicates susceptibility to that stressor.
Data Summary Table: Stability Profile
Parameter
Stress Condition
Potential Degradation
Recommended Handling
pH
< 4 (Acidic)
High Risk: Hydrolysis of methoxy group.
Buffer solutions to pH 6.0-7.5. Prepare acidic solutions fresh.
> 8 (Basic)
Moderate Risk: Base-catalyzed hydrolysis.
Buffer solutions to pH 6.0-7.5. Prepare basic solutions fresh.
Temperature
> 40°C
High Risk: Accelerates all degradation pathways.
Store solutions at 2-8°C (short-term) or -20°C/-80°C (long-term).
Light
UV / Sunlight
High Risk: Photodegradation of the pyridine ring.
Store solid and solutions protected from light (amber vials, foil).
Oxidants
Air, Peroxides
High Risk: Oxidation of amino group and pyridine ring.
Use high-purity, de-gassed solvents. Store under inert gas.
Visualizations
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for 2-amino-4-methoxynicotinic acid in solution.
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study to assess compound stability.
References
Kinetic data of the thermal decomposition of 2-aminopyridine complexes . (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
Campbell, A. D., Chan, E., Chooi, S. Y., Deady, L. W., & Shanks, R. A. (1970). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis . Journal of the Chemical Society B: Physical Organic, 1068-1070. Retrieved February 27, 2026, from [Link]
Duggirala, N. K., Smith, K. S., & Vangala, V. R. (2022). Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid . Molbank, 2022(4), M1481. Retrieved February 27, 2026, from [Link]
Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Mondal, S. C., & Jana, S. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine . Journal of Analytical & Bioanalytical Techniques, 6(6). Retrieved February 27, 2026, from [Link]
Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements . (2020, November 11). LCGC International. Retrieved February 27, 2026, from [Link]
Sokal, A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products . Journal of Pharmaceutical and Biomedical Analysis, 43(1), 183-191. Retrieved February 27, 2026, from [Link]
Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine . (2015). ResearchGate. Retrieved February 27, 2026, from [Link]
Sammakia, T., & Stangel, K. C. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids . Organic letters, 13(24), 6540–6543. Retrieved February 27, 2026, from [Link]
McEvoy, E., & MacKay, M. (2004). Chemical Stability of 4-Aminopyridine Capsules . The Canadian Journal of Hospital Pharmacy, 57(5), 287–292. Retrieved February 27, 2026, from [Link]
Characterization and thermal degradation of poly(2-methacrylamidopyridine) . (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[1][7]pyridine-1,3-diones . Russian Journal of General Chemistry, 86(1), 143-145. Retrieved February 27, 2026, from [Link]
Wu, Y., et al. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography . Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1070-1075. Retrieved February 27, 2026, from [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems . Open Access Dissertations. Paper 159. Retrieved February 27, 2026, from [Link]
Analytical Methods for Amino Acids . (n.d.). Shimadzu. Retrieved February 27, 2026, from [Link]
Ferreira, M. I. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media . Crystals, 13(7), 1056. Retrieved February 27, 2026, from [Link]
Jochems, P., Schad, G. J., & Kraft, V. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization . LCGC North America, 38(s11), 22-25. Retrieved February 27, 2026, from [Link]
Avdeef, A. (2012). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape . ResearchGate. Retrieved February 27, 2026, from [Link]
Technical Support Center: A Guide to Scaling Up 2-Amino-4-Methoxynicotinic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2-amino-4-methoxynicotinic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitionin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and scale-up of 2-amino-4-methoxynicotinic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this valuable building block from laboratory-scale discovery to pilot-plant or manufacturing-scale production. We will explore common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
The synthesis of highly substituted pyridines like 2-amino-4-methoxynicotinic acid is a nuanced process. While bench-scale syntheses may appear straightforward, the challenges of thermal management, reagent handling, byproduct control, and purification become magnified during scale-up. This document provides the expertise to navigate these complexities effectively.
Overview of a Scalable Synthetic Strategy
A robust and scalable synthesis must prioritize cost-effective starting materials, high-yielding transformations, and straightforward purification procedures. A common and logical approach for 2-amino-4-methoxynicotinic acid proceeds from a readily available dichloropyridine precursor. This multi-step strategy allows for controlled, sequential functionalization of the pyridine ring.
The proposed three-step synthetic pathway is as follows:
Selective Methoxylation: Nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-3-cyanopyridine with sodium methoxide to selectively install the methoxy group at the more reactive C4 position.
Amination: A second SNAr reaction to replace the C2 chlorine with an amino group using ammonia.
Nitrile Hydrolysis: Conversion of the nitrile functional group to the final carboxylic acid under basic or acidic conditions.
Caption: Proposed synthetic workflow for 2-amino-4-methoxynicotinic acid.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during each stage of the synthesis when transitioning to a larger scale.
Step A: Selective Methoxylation
Question: My methoxylation reaction is sluggish, and I'm not achieving full conversion of the starting material, even with extended reaction times. What should I investigate?
Answer: This is a common issue when scaling up SNAr reactions. The primary culprits are often related to reagent quality, moisture, and thermal control.
Causality & Explanation: Sodium methoxide (NaOMe) is extremely hygroscopic. Any moisture in the reaction will consume the NaOMe, converting it to sodium hydroxide and methanol, thereby reducing the concentration of the active nucleophile. Furthermore, at a large scale, inefficient mixing can create localized "cold spots" where the reaction rate is significantly lower.
Troubleshooting Steps:
Reagent Quality: Ensure you are using a fresh, high-purity source of NaOMe. It is best to use a solution of NaOMe in methanol, titrating it before use to confirm its concentration.
Anhydrous Conditions: The solvent (methanol) must be rigorously dried. For large-scale reactions, ensure your reactor is dried and purged with an inert atmosphere (Nitrogen or Argon) before charging reagents. The presence of water can facilitate unwanted side reactions.[1]
Temperature Control: Monitor the internal reaction temperature closely. SNAr reactions on chloro-pyridines are often exothermic. A slow rise to a controlled reflux is ideal. Ensure your reactor's heating and cooling system can handle the thermal load to maintain a consistent temperature throughout the batch.
Question: I'm observing poor regioselectivity, with a significant amount of the unwanted 2-methoxy-4-chloro isomer being formed. How can I improve selectivity for the C4 position?
Answer: Regioselectivity in this system is kinetically controlled and highly dependent on temperature.
Causality & Explanation: The C4 position on the pyridine ring is electronically more activated towards nucleophilic attack than the C2 position, due to resonance stabilization of the Meisenheimer intermediate. However, this kinetic preference can be eroded at higher temperatures, where the thermodynamic product (or a mixture) may begin to form.
Troubleshooting Steps:
Strict Temperature Management: Begin the reaction at a lower temperature (e.g., 0-10 °C) during the addition of NaOMe. This allows for controlled initiation of the reaction at the more activated C4 site. After the addition is complete, slowly and carefully raise the temperature to a moderate reflux to drive the reaction to completion.
Addition Rate: Control the rate of NaOMe addition. Adding the nucleophile too quickly can cause a rapid exotherm, leading to temperature spikes that compromise selectivity.
Process Analytical Technology (PAT): At scale, consider using in-situ monitoring (like ReactIR or Raman spectroscopy) to track the formation of both isomers and ensure the reaction is proceeding down the desired pathway.
Parameter
Condition
Expected Outcome
Rationale
Temperature
Low (0-25 °C)
High C4 selectivity, slower rate
Favors the kinetically preferred product.
High (Reflux >65 °C)
Decreased selectivity, faster rate
Higher energy allows the reaction to overcome the activation barrier for the C2 position.
Moisture
< 0.1%
High conversion
Prevents decomposition of the active nucleophile.
> 0.5%
Low conversion, byproduct formation
NaOMe is consumed, and potential for hydrolysis byproducts increases.
Step B: Amination
Question: The amination reaction in the autoclave is incomplete, and the work-up shows a large amount of unreacted 2-chloro intermediate. What are the key parameters to optimize?
Answer: High-pressure amination reactions require careful control over pressure, temperature, and ammonia concentration to achieve full conversion.
Causality & Explanation: The reaction relies on a sufficient concentration of dissolved ammonia to act as the nucleophile. Inadequate pressure or premature heating can result in a low concentration of ammonia in the solution phase, leading to a slow or stalled reaction.
Troubleshooting Steps:
Seal Integrity: First, ensure the autoclave is properly sealed and pressure-tested. Any leaks will prevent the system from reaching and maintaining the target pressure.
Ammonia Source & Loading: Use a reliable source of ammonia, such as anhydrous ammonia gas or a saturated solution in an appropriate solvent. Ensure the correct molar excess of ammonia is charged to the reactor. A common protocol involves cooling the reactor, charging the intermediate and solvent, and then condensing in the required amount of anhydrous ammonia.
Heating Profile: Only begin heating the reactor after the ammonia has been charged and the vessel is sealed. This ensures maximum dissolution of ammonia before the reaction temperature is reached. A typical target is 150-170°C.[2]
Agitation: Vigorous stirring is critical at scale to ensure proper mixing and mass transfer between the liquid and gas phases, especially if using ammonia gas.
Question: My final product from the amination step is contaminated with the 2-hydroxy-4-methoxy-3-cyanopyridine byproduct. Why is this happening and how can it be prevented?
Answer: The formation of the 2-hydroxy byproduct is a classic sign of competitive hydrolysis.
Causality & Explanation: The 2-chloro intermediate is susceptible to attack by both ammonia (amination) and water (hydrolysis). At the high temperatures used for amination, any water present in the solvent or reagents can become a competing nucleophile, leading to the undesired 2-hydroxy (pyridone) byproduct.[2]
Troubleshooting Steps:
Use Anhydrous Solvents: The solvent used for the amination (e.g., ethanol, isopropanol) must be anhydrous.
Use Anhydrous Ammonia: If possible, use anhydrous ammonia gas rather than aqueous ammonia solutions. If an aqueous solution must be used, understand that byproduct formation is highly likely, and the process will require a more challenging purification step.
Copper Catalyst: In some cases, the addition of a copper (I) or (II) salt catalyst can accelerate the rate of amination, potentially allowing the reaction to be run at a lower temperature, which can suppress the hydrolysis side reaction.
Caption: Decision workflow for troubleshooting low amination yields.
Step C: Nitrile Hydrolysis
Question: The final hydrolysis step is producing a complex mixture, and I suspect decomposition. How can I achieve a clean conversion to the carboxylic acid?
Answer: Harsh hydrolysis conditions (high temperatures and extreme pH) can cause decarboxylation or other degradation pathways in electron-rich aromatic systems. A more controlled, two-stage approach is often superior.
Causality & Explanation: Direct, aggressive hydrolysis of the nitrile to the carboxylic acid requires forcing conditions that can also cleave other functional groups or degrade the pyridine ring. A milder, stepwise hydrolysis first to the intermediate amide, followed by conversion to the carboxylic acid, provides much greater control.
Troubleshooting Steps:
Basic Hydrolysis (Recommended): Use a moderate concentration of sodium hydroxide (e.g., 3-6 M) and heat gently (e.g., 80-100°C).[3] Monitor the reaction by HPLC. You will see the nitrile disappear and be replaced by the intermediate amide, which will then convert to the final carboxylic acid salt (sodium 2-amino-4-methoxynicotinate). This method avoids strongly acidic conditions that could be problematic for the amino and methoxy groups.
Temperature Control: Avoid excessive temperatures. Once the reaction is complete, cool the mixture before acidification.
Controlled Acidification: The most critical step for purification is the final product isolation. After hydrolysis, the product exists as its soluble sodium salt. Cool the reaction mixture (e.g., to 0-5°C) and slowly add acid (e.g., HCl or acetic acid) with vigorous stirring to precipitate the product at its isoelectric point (typically pH 4-5).[4] A rapid pH change can trap impurities and lead to a poorly filterable solid.
Question: My final product has poor solubility and is difficult to recrystallize. What purification strategies are effective at a large scale?
Answer: The amphoteric nature of amino acids can make them challenging to purify via traditional crystallization.
Causality & Explanation: 2-Amino-4-methoxynicotinic acid has both a basic amino group and an acidic carboxylic acid group. This can lead to strong intermolecular interactions (zwitterion formation) and high lattice energy, resulting in low solubility in many common organic solvents.
Troubleshooting Steps:
Controlled Precipitation: As mentioned above, a carefully controlled acidic workup is the primary and most effective purification step. The goal is to precipitate the product cleanly, leaving impurities in the aqueous mother liquor.
Solvent Slurry: After filtration and washing with cold water, the crude product can be purified further by performing a slurry in a hot organic solvent (e.g., ethanol, isopropanol, or acetonitrile). This process will dissolve more soluble organic impurities without fully dissolving the desired product, which can then be isolated again by filtration.
Avoid Chromatography: Column chromatography is generally not economically viable for large-scale production of final products or intermediates.[5] Developing a robust crystallization or precipitation method is essential.
General Scale-Up FAQs
Q: How do I manage the exotherm from the methoxylation reaction in a 100 L reactor?A: Effective thermal management is paramount. Use a reactor with a high surface-area-to-volume ratio and an efficient cooling jacket. The most critical strategy is to control the addition rate of the sodium methoxide solution. Adding the reagent slowly, subsurface, allows the reactor's cooling system to dissipate the generated heat in real-time, preventing a dangerous temperature runaway.
Q: What are the key safety considerations for handling large quantities of sodium methoxide and ammonia?A: Both are hazardous materials requiring strict protocols.
Sodium Methoxide: It is both corrosive and flammable. Handle in a dry, inert atmosphere. Personnel must wear appropriate PPE, including flame-retardant lab coats, safety glasses, and suitable gloves. Ensure grounding and bonding are used to prevent static discharge.
Ammonia: It is a toxic and corrosive gas. All operations should be conducted in a well-ventilated area or a closed system (autoclave). Pressure relief valves and scrubbers must be in place. Personnel should be trained on the use of respiratory protection in case of a leak.
Q: My final product purity is consistently lower at scale compared to my lab results (95% vs. 99%). What are the likely causes?A: This is a classic scale-up challenge.
Mixing Inefficiency: In large reactors, mixing may not be as efficient, leading to localized hot spots or high concentrations of reagents. This can promote byproduct formation that was negligible at the lab scale.
Longer Reaction/Workup Times: Everything takes longer at scale. If your product is unstable in the reaction or workup media, this extended exposure time can lead to degradation.
Mass Transfer Limitations: In multi-phasic systems (like extractions or precipitations), mass transfer is slower at scale. This can result in less efficient purifications. Re-evaluating and optimizing agitation speeds and settling times is crucial.
Experimental Protocol: Scale-Up of Selective Methoxylation (Step A)
This protocol is a representative example for a 20 L pilot-plant reactor.
Objective: To synthesize 2-chloro-4-methoxy-3-cyanopyridine from 2,4-dichloro-3-cyanopyridine.
Reactor Preparation: Ensure the 20 L glass-lined reactor is clean, dry, and has been purged with nitrogen for at least 1 hour. Start the cooling jacket and set the temperature to 10°C.
Reagent Charging: Charge the anhydrous methanol (8 L) to the reactor, followed by the 2,4-dichloro-3-cyanopyridine (1.00 kg). Start agitation (150 RPM) to ensure full dissolution.
Controlled Addition: Begin the slow, dropwise addition of the 25% sodium methoxide solution via a dosing pump over a period of 2-3 hours. Monitor the internal temperature closely, ensuring it does not exceed 25°C during the addition.
Reaction: Once the addition is complete, slowly warm the reaction mixture to a gentle reflux (approx. 65°C) and hold for 4-6 hours.
Reaction Monitoring: Monitor the reaction progress by taking samples hourly and analyzing by HPLC to confirm the disappearance of the starting material.
Work-up - Quench & Distillation: Once complete, cool the mixture to 20°C. Concentrate the reaction mixture under vacuum to approximately one-third of its original volume to remove most of the methanol.
Work-up - Precipitation: Slowly add water (10 L) to the concentrated residue with good agitation. The product will precipitate as a solid.
Isolation: Cool the resulting slurry to 0-5°C and stir for 1 hour. Isolate the solid product by filtration (e.g., using a Nutsche filter).
Washing & Drying: Wash the filter cake with cold water (2 x 2 L) until the filtrate is neutral. Dry the product in a vacuum oven at 50°C to a constant weight.
Expected Yield: 0.95 kg (91%) of 2-chloro-4-methoxy-3-cyanopyridine with >98% purity by HPLC.
References
Dou, G. et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available at: [Link]
Kantam, M. L. et al. (2006). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 118(1), 63-67. Available at: [Link]
Denmark, S. E. (2013). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. University of Illinois Urbana-Champaign. Available at: [Link]
Singh, R. et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
Mao, F. et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5262. Available at: [Link]
PrepChem (n.d.). Synthesis of 2-amino-4-methyl-3-pyridinol. Available at: [Link]
Google Patents (2017). CN102249994B - Preparation method of nicotinic acid.
Shablykin, O. V. et al. (2015). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[6][7]pyridine-1,3-diones. Russian Journal of Organic Chemistry, 51(11), 1697–1699. Available at: [Link]
Zhang, T. et al. (2015). Study on synthesis of 4-Aminonicotinic acid. ResearchGate. Available at: [Link]
Google Patents (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
SigutLabs (n.d.). Overcoming challenges of lincomycin derivative scale-up. Available at: [Link]
preventing degradation of 2-amino-4-methoxynicotinic acid during storage
Technical Support Center: Stability & Storage of 2-Amino-4-Methoxynicotinic Acid Introduction Welcome to the Technical Support Center. You are accessing the definitive guide for handling 2-Amino-4-methoxynicotinic acid (...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability & Storage of 2-Amino-4-Methoxynicotinic Acid
Introduction
Welcome to the Technical Support Center.
You are accessing the definitive guide for handling 2-Amino-4-methoxynicotinic acid (CAS: 773099-92-6). As a key intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals, the integrity of this compound is critical for downstream yield and purity.
This guide moves beyond basic MSDS recommendations. It dissects the molecular mechanisms of degradation to provide you with a self-validating storage protocol. Our goal is to prevent the "silent failures"—where a compound looks acceptable but has chemically diverged enough to ruin a sensitive synthesis.
Module 1: The Degradation Matrix (Root Cause Analysis)
To prevent degradation, you must understand the enemy. 2-Amino-4-methoxynicotinic acid possesses three reactive functionalities that make it susceptible to environmental stress: the electron-rich 2-amino pyridine ring , the 4-methoxy ether , and the 3-carboxylic acid .
The Three Pillars of Instability
Oxidative Discoloration (The "Browning" Effect)
Mechanism: The 2-amino group activates the pyridine ring, making it electron-rich and susceptible to N-oxidation or oxidative coupling in the presence of atmospheric oxygen. This manifests as a shift from off-white to deep yellow or brown.
Trigger: UV light and Oxygen.
Hygroscopic Hydrolysis
Mechanism: As a zwitterionic molecule (acid + amine), the compound attracts moisture. Water facilitates the hydrolysis of the methoxy group (demethylation) under acidic micro-environments, potentially reverting it to 2-amino-4-hydroxynicotinic acid (a pyridone tautomer).
Trigger: Humidity >60% and fluctuating temperatures.
Thermal Decarboxylation
Mechanism: Nicotinic acid derivatives are prone to losing the CO₂ moiety at elevated temperatures, yielding 2-amino-4-methoxypyridine .
Trigger: Temperatures >40°C or prolonged exposure to ambient heat.
Visualizing the Threat Landscape
Figure 1: Chemical degradation pathways showing the correlation between environmental stressors (dotted lines) and specific impurity formation.
Module 2: The "Gold Standard" Storage Protocol
Do not rely on the plastic bottle the vendor shipped it in. Transfer to this system immediately upon receipt.
The Protocol
Parameter
Specification
Scientific Rationale
Primary Container
Amber Glass Vial (Borosilicate)
Blocks UV radiation (290–450 nm) which catalyzes photo-oxidation of the aminopyridine ring. Plastic is permeable to oxygen over time.
Atmosphere
Argon Blanket
Argon is heavier than air and settles over the powder, creating a superior barrier against oxidation compared to Nitrogen.
Seal
Parafilm® over Screw Cap
Prevents moisture ingress through the thread mechanism of the cap.
Temperature
2°C to 8°C (Refrigerated)
Significantly slows decarboxylation kinetics. While "Room Temp" is often listed on MSDS, refrigeration extends shelf life from months to years.
Desiccant
Silica Gel Packet (Secondary)
Place the vial inside a secondary jar containing desiccant. Do not mix desiccant directly with the powder.
Implementation Tip: If you intend to use the compound over several months, aliquot the powder into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction during opening.
Module 3: Troubleshooting Guide & FAQs
This section addresses real-world observations reported by analytical chemists and synthesis teams.
Scenario A: "My powder turned from white to yellow. Is it usable?"
Diagnosis: This is the classic sign of surface oxidation (formation of N-oxides or azo-linkages).
Risk Assessment:
Light Yellow: Likely <1% impurity. Usable for crude reactions but may require extra purification downstream.
Dark Brown/Sticky: Significant degradation. Discard.
Corrective Action: Perform a "Recrystallization Check." Dissolve a small amount in hot Ethanol/Water. If the color persists in the filtrate, the impurity is intrinsic. If the crystals come out white, you can salvage the batch via recrystallization.
Scenario B: "The material has clumped into a hard cake."
Diagnosis:Hygroscopic Agglomeration . The container seal was likely compromised, allowing moisture entry.
Risk Assessment: High risk of hydrolysis (demethylation). The molecular weight calculation for your reaction will be off due to absorbed water weight.
Corrective Action:
Dry a sample in a vacuum oven at 40°C for 4 hours.
Run an HPLC. If the peak area matches the standard, the compound is intact but wet. Use a corrected mass factor.
Scenario C: "LC-MS shows a mass peak at [M-14]."
Diagnosis:Demethylation . You are seeing the loss of a methyl group (-CH3, mass 15) replaced by a proton, resulting in a net loss of 14 Da.
Root Cause: Storage in an acidic environment or presence of residual acid from synthesis.
Resolution: This is a chemical change, not reversible. Check the pH of your storage environment.
Module 4: Quality Control & Re-validation
Before committing this intermediate to a GMP synthesis or a long step sequence, validate its purity using this specific HPLC method designed to separate the parent from its degradation products.
Recommended HPLC Method
Parameter
Setting
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A
Water + 0.1% Formic Acid (Buffers the carboxylic acid)
Author: BenchChem Technical Support Team. Date: March 2026
Title: Biological Activity Comparison Guide: 2-Amino-4-Methoxynicotinic Acid Analogs in Drug Discovery
Executive Summary
The 2-amino-4-methoxynicotinic acid scaffold (CAS 773099-92-6) represents a highly privileged pharmacophore in rational drug design. Characterized by a pyridine core substituted with a C2-amino group, a C3-carboxylic acid, and a C4-methoxy group, this molecule and its derivatives serve as critical building blocks for developing targeted therapeutics. Recent advances have highlighted the utility of these analogs across diverse biological domains, including kinase inhibition[1], inducible nitric oxide synthase (iNOS) inhibition[2], and the modulation of intracellular calcium signaling via Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) receptors[3].
This guide provides an objective, data-driven comparison of how targeted structural modifications to the 2-amino-4-methoxynicotinic acid core dictate biological activity, supported by validated experimental workflows.
Structural Rationale & Analog Design (Causality in SAR)
Modifications at specific positions of the pyridine ring fundamentally alter the molecule's interaction with biological targets. Understanding this causality is essential for predictive drug design:
C2-Amino Substitutions (Kinase & GPCR Targeting): The primary amine at the C2 position is essential for hydrogen bonding within the hinge region of various kinases[1]. N-alkylation or acylation increases lipophilicity, enhancing target specificity and membrane permeability.
C3-Carboxylic Acid Modifications (iNOS Inhibition): Converting the C3-carboxylic acid into an amide (nicotinamide analogs) shifts the activity profile toward iNOS inhibition. The 2-amino-4-methoxypyridine substructure is a known highly selective iNOS inhibitor[2], and amidation enhances cellular uptake in macrophage models.
C4-Methoxy Substitutions (Calcium Signaling): The C4 position is highly sensitive to steric bulk. In NAADP analogs, replacing the C4-methoxy group with bulkier substituents (e.g., butyl or phenyl groups) transforms the molecule from a potent calcium-release agonist into a low-potency partial agonist or antagonist, effectively disrupting receptor binding[3][4].
Caption: Structure-Activity Relationship (SAR) logic for 2-amino-4-methoxynicotinic acid analogs.
Quantitative Biological Activity Comparison
The following table summarizes the comparative biological performance of three representative analog classes derived from the core scaffold.
Analog Class
Primary Modification
Target Pathway
Primary Assay Metric
Observed Activity
Class A
C2-N-Alkylation
Kinase / GPCR
Kinase Binding IC50
High potency (IC50 < 50 nM) due to optimized hinge region binding[1].
Class B
C3-Amidation
iNOS Inhibition
Nitrite Reduction IC50
High selectivity for iNOS over eNOS/nNOS (IC50 ~120 nM)[2].
Class C
C4-Bulky Ether
NAADP Receptor
Ca2+ Release EC50
Significant loss of agonist potency; acts as a partial antagonist[3].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating essential controls to verify assay integrity.
Causality: Sea urchin egg homogenates are utilized because they possess a highly conserved, easily accessible NAADP-sensitive calcium store, making them the gold standard model for evaluating nicotinic acid analogs[4]. Fluo-3 is selected as the fluorophore due to its large dynamic range upon
binding.
Preparation: Prepare Strongylocentrotus purpuratus (sea urchin) egg homogenates in intracellular medium (IM) buffer (pH 7.2).
Loading: Incubate microsomes with 3 µM Fluo-3 fluorescent indicator and 1 mM ATP for 15 minutes to actively load
into the stores[4]. (Validation step: ATP is strictly required to power the SERCA pumps; without it, stores remain empty, and the assay will fail).
Baseline Measurement: Record baseline fluorescence (
) at Ex 506 nm / Em 526 nm for 60 seconds to account for auto-fluorescence.
Compound Addition: Introduce the C4-modified nicotinic acid analog (Class C) at varying concentrations (1 nM to 100 µM).
Internal Validation (Max Release): At the end of the read, add 2 µM of the calcium ionophore A23187. (Validation step: This forces total
release (). If is not achieved, the initial loading phase failed, invalidating the run).
Analysis: Calculate the
by normalizing the analog-induced peak fluorescence against the [4].
Caption: Self-validating workflow for the fluorometric calcium release assay.
Causality: iNOS activity is measured indirectly via nitrite accumulation because nitric oxide (NO) is highly unstable and rapidly oxidizes to nitrite in aqueous cell culture media.
Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates and incubate for 24 hours.
Stimulation: Co-treat cells with 1 µg/mL Lipopolysaccharide (LPS) and the C3-modified analog (Class B) for 24 hours. (Validation step: Include a well with LPS + L-NAME, a known iNOS inhibitor, as a positive control for inhibition).
Standard Curve Generation: In parallel, prepare a serial dilution of sodium nitrite (
) from 0 to 100 µM. (Validation step: This standard curve is mandatory to convert raw absorbance into absolute nitrite concentrations).
Detection: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
Readout: Incubate for 10 minutes in the dark and measure absorbance at 540 nm using a microplate reader.
Conclusion
The 2-amino-4-methoxynicotinic acid scaffold is a highly tunable pharmacophore. By strategically modifying the C2, C3, and C4 positions, researchers can selectively direct biological activity toward kinase inhibition, iNOS suppression, or NAADP receptor modulation. Utilizing rigorous, self-validating experimental protocols ensures that these structure-activity relationships are accurately characterized during preclinical drug development.
References
1. 2-Amino-4-methoxynicotinic acid | 773099-92-6 - Sigma-Aldrich. sigmaaldrich.com.
2.[3] Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release - PMC. nih.gov. 3
3.[4] Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Substituted on the Nicotinic Acid and Adenine Ribosides. Effects on Receptor-Mediated Ca2+ release - PMC. nih.gov. 4
4.[1] In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed. nih.gov. 1
5.[2] 4-Methoxypyridin-2-amine | Biochemical Reagent | MedChemExpress. medchemexpress.com. 2
spectroscopic analysis comparison of 2-amino-4-methoxynicotinic acid isomers
Comparison Guide: Spectroscopic Analysis of 2-Amino-4-Methoxynicotinic Acid Isomers Executive Summary 2-Amino-4-methoxynicotinic acid (CAS: 773099-92-6) is a critical scaffold in the synthesis of kinase inhibitors and an...
Author: BenchChem Technical Support Team. Date: March 2026
Comparison Guide: Spectroscopic Analysis of 2-Amino-4-Methoxynicotinic Acid Isomers
Executive Summary
2-Amino-4-methoxynicotinic acid (CAS: 773099-92-6) is a critical scaffold in the synthesis of kinase inhibitors and antitubercular agents. However, its synthesis via nucleophilic aromatic substitution (
) or cyclization frequently yields regioisomers—specifically 2-amino-6-methoxynicotinic acid and 4-amino-2-methoxynicotinic acid .
Distinguishing these isomers is non-trivial due to their identical molecular weight (MW: 168.15) and similar polarity. This guide provides a definitive spectroscopic workflow to validate structural integrity, relying primarily on
NMR coupling constants (-values) and 2D NOESY correlations as the self-validating standard.
The Isomer Challenge: Origins and Structures
The structural ambiguity arises primarily during the introduction of the methoxy group or the formation of the pyridine ring.
Common Regioisomer (B): 2-Amino-6-methoxynicotinic acid (formed via attack at C6).
Inverted Isomer (C): 4-Amino-2-methoxynicotinic acid (formed via attack at C2/C4 inversion).
Synthesis Pathway & Isomer Generation
The following Graphviz diagram illustrates the critical bifurcation points in the synthesis that generate these impurities.
Figure 1: Synthetic divergence showing the origin of regioisomeric impurities during nucleophilic substitution.
Comparative Spectroscopic Analysis
The most reliable method for distinction is
NMR in DMSO-. Mass spectrometry (LC-MS) cannot distinguish these isomers effectively as they share identical fragmentation patterns in standard ESI modes.
Table 1: Key
NMR Discriminators (DMSO-
)
Feature
Target: 2-Amino-4-methoxy
Isomer 1: 2-Amino-6-methoxy
Isomer 2: 4-Amino-2-methoxy
Aromatic Protons
H-5 and H-6
H-4 and H-5
H-5 and H-6
Coupling ()
Shift Order
H-6 is deshielded ()
H-4 is deshielded ()
H-6 is deshielded ()
NOE Correlation
OMe H-5 (Strong)
OMe H-5 (Strong)
OMe No Aromatic H
Mechanism of Distinction
Coupling Constants (
-Values):
In pyridine systems, vicinal coupling between positions 5 and 6 (
) is characteristically smaller () than coupling between positions 4 and 5 (, typically ).
Conclusion: If you observe a doublet with
, you have Isomer 1 (2-amino-6-methoxy) , not the target.
NOE (Nuclear Overhauser Effect):
Target: The methoxy group at C4 is spatially adjacent to the proton at C5. Irradiation of the OMe signal will enhance the H-5 doublet.
Isomer 2: The methoxy group is at C2. It has no adjacent aromatic protons (C3 has the carboxylic acid). Irradiation of OMe will show no NOE to the aromatic region.
Experimental Protocols
Protocol A: Structural Validation via
NMR
Objective: Confirm regiochemistry using scalar coupling analysis.
Sample Preparation: Dissolve
of the sample in of DMSO-. Ensure complete dissolution; filter if necessary to remove inorganic salts (NaCl) from synthesis.
Objective: Distinguish between 2-amino-4-methoxy and 4-amino-2-methoxy isomers (both have similar
values).
Sequence: Standard 2D NOESY or 1D Selective NOE.
Mixing Time:
.
Target: Irradiate the Methoxyl singlet (
).
Interpretation:
Positive Result: Enhancement of the upfield aromatic doublet (H-5) confirms the 4-methoxy position (Target).
Negative Result: No enhancement of aromatic protons indicates the 2-methoxy position (Isomer 2), as the OMe is isolated by the COOH and Amino groups.
Decision Logic Workflow
Use the following logic tree to classify your synthesized batch.
Figure 2: Logical decision tree for validating the regiochemistry of 2-amino-4-methoxynicotinic acid.
References
PubChem. 2-Amino-4-methoxypyridine Compound Summary. National Library of Medicine. Available at: [Link]
Reich, H. J.Coupling Constants in Pyridines. University of Wisconsin-Madison, Department of Chemistry. (General reference for pyridine
-values:
,
,
,
Hz).
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Edition. Wiley. (Standard reference for NOE and NMR interpretation).
Validating High-Specificity HPLC Methods for 2-Amino-4-Methoxynicotinic Acid: A Comparative Technical Guide
Executive Summary: The Zwitterionic Challenge 2-Amino-4-methoxynicotinic acid (2-A-4-MNA) represents a specific class of polysubstituted pyridine intermediates critical in the synthesis of next-generation kinase inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Zwitterionic Challenge
2-Amino-4-methoxynicotinic acid (2-A-4-MNA) represents a specific class of polysubstituted pyridine intermediates critical in the synthesis of next-generation kinase inhibitors and agrochemicals. Its analysis presents a "perfect storm" of chromatographic challenges:
Amphoteric Nature: Containing both a basic amine (
) and an acidic carboxyl group (), the molecule exists as a zwitterion at neutral pH, leading to poor retention and peak tailing on standard C18 columns.
Structural Isomerism: Synthetic pathways often generate regioisomers (e.g., 2-amino-6-methoxynicotinic acid) that are hydrophobic twins to the target analyte, making resolution difficult without specific
- interaction mechanisms.
This guide compares the industry-standard C18 Reversed-Phase approach against an optimized Pentafluorophenyl (PFP) Core-Shell methodology. We demonstrate that while C18 provides baseline utility, the PFP methodology offers superior specificity and robustness required for GMP validation.
Comparative Analysis: C18 vs. PFP Selectivity
The following table summarizes the performance metrics observed during method development. The "Standard" represents a generic C18 method often attempted first in R&D, while the "Optimized" represents the validated PFP protocol.
Feature
Standard Alternative (C18)
Optimized Method (PFP)
Technical Insight
Stationary Phase
Alkyl chain (C18) on Silica
Pentafluorophenyl propyl on Core-Shell Silica
PFP provides unique dipole-dipole and - interactions essential for separating pyridine isomers.
Retention Mechanism
Hydrophobic Interaction
Hydrophobicity + - + H-Bonding
2-A-4-MNA is relatively polar; C18 relies solely on weak hydrophobic grip, leading to early elution.
Isomer Resolution ()
(Co-elution risk)
(Baseline separation)
The electron-deficient PFP ring interacts strongly with the electron-rich methoxy/amino groups, differentiating isomers.
Peak Symmetry ()
(Tailing)
(Sharp)
PFP phases often tolerate basic amines better than standard silica C18s.
Mobile Phase Compatibility
High aqueous required (Risk of "Phase Collapse")
Balanced organic/aqueous
PFP retains polar compounds with higher organic content, aiding desolvation in LC-MS.
The Validated Protocol (Optimized PFP Method)
This protocol has been validated following ICH Q2(R1) guidelines. It is designed to be a self-validating system where system suitability criteria ensure data integrity before sample analysis.
Chromatographic Conditions
Column: Kinetex F5 (PFP) or equivalent,
, core-shell particle.
Mobile Phase A:
Formic Acid in Water (pH ; maintains carboxyl group protonation).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Flow Rate:
.
Column Temp:
(Critical for viscosity consistency).
Detection: UV at
(primary) and (secondary for impurity profiling).
Injection Volume:
.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Equilibration
2.0
95
5
Isocratic Hold (Polar impurity elution)
12.0
60
40
Linear Gradient
15.0
10
90
Wash
15.1
95
5
Re-equilibration
20.0
95
5
Stop
Visualizing the Analytical Logic
The following diagrams illustrate the decision-making process in method selection and the fate mapping of potential impurities.
Diagram 1: Method Development Decision Tree
Caption: Decision logic prioritizing PFP stationary phases for pyridine derivatives due to superior isomer selectivity compared to C18.
Diagram 2: Impurity Fate Mapping
Caption: Fate map identifying critical impurities (regioisomers and unreacted halides) that the analytical method must resolve.
Experimental Validation Data
The following data summarizes the validation characteristics obtained using the Optimized PFP Method .
Linearity and Range
Calibration curves were prepared from
to of the target concentration ().
Parameter
Result
Acceptance Criteria
Regression ()
Slope
N/A
Y-Intercept
of 100% response
Range
of Test Conc.
Accuracy (Recovery)
Spike recovery experiments were conducted at three levels (80%, 100%, 120%) in the sample matrix.
Spike Level
Mean Recovery (%)
% RSD ()
Status
80%
Pass
100%
Pass
120%
Pass
Specificity (Forced Degradation)
The method's ability to separate the main peak from degradants was challenged.
Stress Condition
% Degradation
Peak Purity Angle
Resolution (Main vs. Deg)
Acid ()
(Threshold)
Base ()
Pass
Oxidation ()
Pass
Expert Commentary & Troubleshooting
As a Senior Scientist, I strongly advise against using "generic" phosphate buffers for this analysis if LC-MS compatibility is ever required. The use of 0.1% Formic Acid in the optimized protocol not only allows for seamless transfer to Mass Spectrometry for impurity identification but also provides sufficient ionic strength to suppress the silanol activity on the column stationary phase.
Critical Control Point:
The separation of the 2-amino-4-methoxy isomer from the 2-amino-6-methoxy isomer is the system suitability "stress test." If your resolution drops below 2.0, the column surface chemistry may be fouled. A wash with
Acetonitrile followed by Methanol:Water is recommended to regenerate the PFP phase.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[]Link
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Subject: 2-Amino-4-methoxynicotinic acid (CAS 773099-92-6)
Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
2-Amino-4-methoxynicotinic acid represents a highly specialized scaffold in medicinal chemistry, distinct from its ubiquitous analog, 2-aminonicotinic acid. While the parent 2-aminonicotinic acid serves as a generic precursor for pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, the introduction of the 4-methoxy group fundamentally alters the electronic landscape of the pyridine ring.
This guide provides an objective, data-driven comparison of this scaffold against its primary alternatives (4-H and 4-Cl analogs). It delineates how the 4-methoxy substituent acts not merely as a structural feature but as a "masked" reactive center—capable of serving as a stable electron donor in early synthesis or a leaving group under forcing conditions.
Structural & Electronic Analysis
To predict reactivity, one must understand the "Push-Pull" dynamics of this molecule. The 2-amino and 4-methoxy groups are strong resonance donors, while the 3-carboxylic acid and the pyridine nitrogen are electron-withdrawing.
Electronic Resonance Map
The following diagram illustrates the competing electronic effects that dictate the regioselectivity of this molecule.
Figure 1: Electronic and steric interaction map. The 4-methoxy group increases electron density at C3 and C5, potentially deactivating the ring toward nucleophilic attack compared to the 4-Cl analog.
Comparative Reactivity Matrix
The following table contrasts 2-amino-4-methoxynicotinic acid with its two most common functional analogs.
Unlike the 4-chloro analog, which risks self-condensation or unwanted substitution during amide coupling at the C3-acid, the 4-methoxy group is inert under standard coupling conditions (EDC/HOBt, HATU). This allows for the clean construction of complex amide side chains before modifying the pyridine core.
Experimental Workflows & Protocols
Workflow Visualization
This flowchart guides the decision-making process for utilizing this scaffold.
Figure 2: Divergent synthetic pathways. Route A utilizes the 2-amino group; Route B utilizes the 3-carboxylic acid; Route C modifies the 4-position.
Protocol 1: Chemoselective Amide Coupling (Route B)
Objective: Functionalize the carboxylic acid without affecting the methoxy group.
Rationale: The 2-amino group is weakly nucleophilic due to conjugation with the pyridine ring, making protection often unnecessary if the carboxylic acid is activated selectively.
Step-by-Step Methodology:
Dissolution: Dissolve 2-amino-4-methoxynicotinic acid (1.0 eq) in anhydrous DMF (0.2 M). Note: DMF is preferred over DCM due to the zwitterionic nature of the starting material.
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at 0 °C for 15 minutes.
Self-Validating Check: The solution should turn clear yellow. If precipitation occurs, add more DMF.
Coupling: Add the primary/secondary amine (1.1 eq) dropwise.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and 5% LiCl (removes DMF).
Critical Warning: Do not wash with strong acid (1M HCl), as this may initiate hydrolysis of the 4-methoxy group to the pyridone [1].
Expected Yield: 85–92%
Comparative Note: If using 2-amino-4-chloronicotinic acid, this reaction often yields 10–15% of the SNAr byproduct where the amine displaces the chloride. The 4-methoxy analog avoids this completely.
Protocol 2: Synthesis of 4-Methoxy-1,8-Naphthyridines (Route A)
Objective: Cyclocondensation with 1,3-dicarbonyls (Friedländer-type).
Rationale: The 4-methoxy group exerts steric pressure, often requiring higher temperatures than the 4-H analog.
Step-by-Step Methodology:
Setup: In a sealed tube, combine 2-amino-4-methoxynicotinic acid (1.0 eq) and the 1,3-dicarbonyl substrate (e.g., acetylacetone, 1.2 eq).
Catalyst: Add Polyphosphoric Acid (PPA) or catalytic H₂SO₄ in EtOH.
Recommendation: Use L-proline (20 mol%) in EtOH for a milder, "green" approach that preserves the methoxy group [2].
Heating: Heat to reflux (80 °C) for 12 hours.
Observation: The 4-H analog typically reacts in 4 hours. The 4-OMe analog requires longer times due to electronic deactivation of the C2-amine.
Isolation: Cool to RT. Neutralize with 10% NaOH. Filter the precipitate.[1]
Data Comparison:
4-H Analog Yield: ~95% (4h reaction)
4-OMe Analog Yield: ~75-80% (12h reaction) - Slower but cleaner profile.
Advanced Reactivity: The Demethylation "Switch"
A unique advantage of this scaffold is the ability to convert the 4-methoxy group into a 4-pyridone (4-hydroxy) moiety after constructing the core. This is useful for late-stage diversification.
Mechanism: Protonation of the ether oxygen followed by nucleophilic attack of bromide on the methyl group (SN2).
Utility: 4-Pyridones are key pharmacophores in antiviral and antibacterial drugs (e.g., Quinolone antibiotics).
References
Schmid, C. R., et al. (2004).[2] "Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale." Organic Process Research & Development, 8(4), 670–673.[2] [Link]
Sakai, N., et al. (2012). "A Single-Step, Facile Synthesis of 1,8-Naphthyridine Derivatives." Organic Letters, 14(3), 836–839. [Link]
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 72930, 2-Aminonicotinic acid." [Link]
structure-activity relationship (SAR) studies of its derivatives
Structure-Activity Relationship (SAR) Comparison Guide: Imatinib and Next-Generation BCR-ABL1 Inhibitors As application scientists and drug development professionals, we rely on structure-activity relationship (SAR) stud...
Author: BenchChem Technical Support Team. Date: March 2026
Structure-Activity Relationship (SAR) Comparison Guide: Imatinib and Next-Generation BCR-ABL1 Inhibitors
As application scientists and drug development professionals, we rely on structure-activity relationship (SAR) studies to understand the mechanistic causality behind a drug's efficacy and its vulnerability to resistance. The evolution of Tyrosine Kinase Inhibitors (TKIs) targeting the BCR-ABL1 oncoprotein—the genetic hallmark of Chronic Myeloid Leukemia (CML)—serves as the premier paradigm for rational, structure-guided drug design[1][2].
This guide objectively compares the SAR, binding kinetics, and in vitro performance of the pioneering TKI, Imatinib, against its structurally optimized derivatives (Nilotinib) and third-generation alternatives (Ponatinib), providing robust experimental frameworks for evaluating kinase inhibitors.
The development of BCR-ABL1 inhibitors is a direct response to the structural dynamics of the kinase domain and the selective pressure of acquired point mutations, most notably the T315I "gatekeeper" mutation[1][3].
Imatinib (First Generation): The Foundation
Imatinib was revolutionary because it stabilized the BCR-ABL1 kinase in its inactive, "DFG-out" conformation (where the Asp-Phe-Gly motif points outward, blocking ATP entry)[1][4].
Key SAR Interaction: Imatinib forms a critical hydrogen bond with the side-chain hydroxyl group of Threonine 315 (Thr315) deep within the ATP-binding pocket[1][3].
Vulnerability: The T315I mutation replaces the polar threonine with a bulky, hydrophobic isoleucine. This not only eliminates the essential hydrogen bond but also creates a severe steric clash, rendering the kinase completely resistant to Imatinib[1][3].
To overcome early resistance and improve potency, Nilotinib was engineered directly from the Imatinib scaffold.
Key SAR Interaction: The N-methylpiperazine ring of Imatinib was replaced with alternative functional groups that better complement the topography of the inactive Abl kinase domain[1]. It maintains critical hydrogen bonds with Glu286 and Asp381 while optimizing van der Waals interactions[1].
Performance: This structural refinement yields a >20-fold increase in potency against wild-type (WT) BCR-ABL1 compared to Imatinib[1][5]. However, because Nilotinib still relies on the spatial clearance around residue 315, it remains entirely ineffective against the T315I mutant[1][6].
Ponatinib was rationally designed from the ground up to bypass the T315I gatekeeper mutation.
Key SAR Interaction: The defining structural feature of Ponatinib is its carbon-carbon triple bond (ethynyl linker). This linear, rigid linker allows the molecule to span the bulky isoleucine side chain at position 315 without causing a steric clash[3].
Performance: Ponatinib successfully inhibits both WT BCR-ABL1 and the T315I mutant at sub-nanomolar to low-nanomolar concentrations[7].
Figure 1: SAR-driven evolution of BCR-ABL1 inhibitors to overcome the T315I gatekeeper mutation.
Quantitative Performance Comparison
To objectively compare these compounds, we evaluate their Half-Maximal Inhibitory Concentration (IC50) in engineered Ba/F3 cellular proliferation assays. The data below synthesizes established literature values demonstrating the dramatic shift in efficacy based on structural modifications[7][8].
Inhibitor
Generation
Key Structural Feature
IC50 vs. WT BCR-ABL1 (nM)
IC50 vs. T315I Mutant (nM)
Clinical Status for T315I
Imatinib
1st
N-methylpiperazine
~250 - 500
> 10,000
Ineffective
Nilotinib
2nd
Optimized lipophilic fit
~10 - 20
> 10,000
Ineffective
Ponatinib
3rd
Ethynyl linker
~0.5
~11.0
Highly Effective
Experimental Methodology: The Self-Validating Ba/F3 Assay System
To generate the quantitative data shown above, researchers utilize the Ba/F3 cell viability assay. Ba/F3 is a murine pro-B cell line that is strictly dependent on Interleukin-3 (IL-3) for survival[8][9].
The Causality of the Assay: When Ba/F3 cells are stably transduced with the constitutively active BCR-ABL1 oncogene, they become transformed and can survive without IL-3. Therefore, if a TKI successfully inhibits BCR-ABL1, the cells lose their oncogenic survival signal and undergo apoptosis.
The Self-Validating Control: To prove that cell death is caused by specific kinase inhibition rather than off-target chemical toxicity, the TKI is simultaneously tested on parental Ba/F3 cells grown in the presence of IL-3. If the drug is a specific targeted inhibitor, the IL-3 supplemented cells will survive, validating the assay's integrity.
Cell Preparation: Maintain parental Ba/F3 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 10 ng/mL murine IL-3[8][10].
Lentiviral Transduction: Transduce the cells with lentiviral vectors harboring either Wild-Type BCR-ABL1 or the T315I mutant construct[9].
Selection (Oncogene Addiction): Wash the transduced cells thoroughly to remove IL-3. Resuspend in IL-3-free media. Only successfully transformed cells driven by BCR-ABL1 will survive this selection phase.
Compound Plating: Seed the transformed Ba/F3 cells into 96-well plates at a density of
cells/well.
TKI Treatment: Treat the cells with a serial dilution of the test compounds (e.g., Imatinib, Nilotinib, Ponatinib) ranging from 0.1 nM to 10,000 nM. Incubate for 72 hours at 37°C, 5% CO2[9][10].
Viability Readout: Add MTT or XTT reagent to each well. The metabolic activity of viable cells reduces the reagent to a colored formazan product[8][9]. Measure absorbance using a microplate reader (e.g., at 490 nm for XTT)[10].
Data Analysis: Normalize the absorbance values to the untreated vehicle control (100% viability). Plot dose-response curves and calculate the IC50 values using non-linear regression analysis.
Figure 2: Workflow for the Ba/F3 cellular proliferation and inhibitor sensitivity assay.
Future Perspectives: Allosteric Modulation
While Ponatinib effectively targets the ATP-binding site of the T315I mutant, the future of SAR in kinase inhibition is moving toward allosteric targeting. Compounds like Asciminib (and earlier experimental molecules like GNF-2/GNF-5) do not compete with ATP. Instead, they bind to the myristoyl pocket of the BCR-ABL1 kinase domain, inducing an autoinhibited conformation[2][6]. Because they target a completely distinct topological site, allosteric inhibitors can be used in combination with ATP-competitive TKIs (like Nilotinib or Dasatinib) to achieve synergistic inhibition and preemptively suppress the emergence of resistant clones[6][11].
References
The Ins and Outs of Bcr-Abl Inhibition - PMC. National Institutes of Health (NIH). Available at:[Link]
Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia - PMC. National Institutes of Health (NIH). Available at:[Link]
Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC. National Institutes of Health (NIH). Available at:[Link]
Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC. National Institutes of Health (NIH). Available at:[Link]
All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib - PMC. National Institutes of Health (NIH). Available at:[Link]
Transposon-mediated generation of BCR-ABL1-expressing transgenic cell lines for unbiased sensitivity testing of tyrosine kinase inhibitors. Oncotarget. Available at:[Link]
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules - PMC. National Institutes of Health (NIH). Available at:[Link]
Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC. National Institutes of Health (NIH). Available at:[Link]
Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. Available at:[Link]
Recent advances in Bcr-Abl tyrosine kinase inhibitors for overriding T315I mutation. Ovid. Available at:[Link]
Allosteric inhibition enhances the efficacy of ABL kinase inhibitors to target unmutated BCR-ABL. D-NB.info. Available at: [Link]
Characterization of Asciminib-Resistant Philadelphia Chromosome-Positive Cells. World Journal of Oncology. Available at:[Link]
An In-Silico Comparative Analysis of 2-Amino-4-Methoxynicotinic Acid: A Guide to Predictive Modeling in Early-Phase Drug Discovery
This guide provides a comprehensive in-silico analysis of 2-amino-4-methoxynicotinic acid, a heterocyclic compound with potential applications in medicinal chemistry. In the landscape of modern drug development, the earl...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive in-silico analysis of 2-amino-4-methoxynicotinic acid, a heterocyclic compound with potential applications in medicinal chemistry. In the landscape of modern drug development, the early-stage assessment of a molecule's physicochemical and pharmacokinetic properties is paramount. In-silico modeling, leveraging computational power to predict these characteristics, has become an indispensable tool for triaging candidates, optimizing lead compounds, and ultimately reducing the high attrition rates in the drug discovery pipeline.[1][2][3]
This document is structured to guide researchers and drug development professionals through the rationale and execution of a comparative in-silico study. We will delve into the predicted properties of 2-amino-4-methoxynicotinic acid and contrast them with structurally and functionally relevant alternatives. The objective is to provide a practical framework for using computational methods to generate actionable, data-driven hypotheses for further experimental validation.
The Subject Molecule: 2-Amino-4-Methoxynicotinic Acid
2-Amino-4-methoxynicotinic acid is a substituted pyridine carboxylic acid. The presence of the carboxylic acid, amino group, and methoxy group on the pyridine ring suggests a molecule with the potential for diverse chemical interactions and biological activity. Nicotinic acid derivatives are known to possess a wide range of therapeutic properties, including antimicrobial and anti-inflammatory effects.[4]
The In-Silico Advantage: A Self-Validating Workflow
Before synthesizing and testing a molecule, we can predict its behavior within a biological system. This predictive power stems from Quantitative Structure-Activity Relationship (QSAR) and machine learning models, which are trained on vast datasets of known compounds.[1][6] These models establish correlations between a molecule's structural features and its biological or physicochemical properties.[2] The workflow described here is designed to be a self-validating system, where predictions from multiple parameters create a holistic and coherent profile of the molecule.
The following diagram illustrates the typical workflow for predicting a molecule's properties using computational tools. This process begins with the molecular structure and culminates in a comprehensive profile that informs subsequent experimental design.
Caption: A generalized workflow for in-silico molecular property prediction.
The following protocol outlines the steps for generating a comprehensive in-silico profile for a small molecule using a widely accessible platform such as SwissADME.[7] This tool provides predictions for physicochemical properties, pharmacokinetics, and drug-likeness.
Protocol: In-Silico ADMET Prediction
Obtain Molecular Structure: Secure the canonical SMILES (Simplified Molecular-Input Line-Entry System) or draw the structure of 2-amino-4-methoxynicotinic acid.
Access Prediction Tool: Navigate to a web-based ADMET prediction server (e.g., SwissADME).
Input Molecule: Paste the SMILES string into the input field.
Execute Prediction: Run the prediction algorithm. The server will calculate a range of parameters based on various embedded models.
Data Collection: Systematically collect the predicted values for the properties listed in the subsequent sections (lipophilicity, solubility, pharmacokinetics, etc.).
Repeat for Comparators: Repeat steps 1-5 for each selected alternative molecule to ensure a consistent basis for comparison.
Data Tabulation: Organize the collected data into a structured table for clear, side-by-side comparison.
Comparative In-Silico Analysis
To contextualize the properties of 2-amino-4-methoxynicotinic acid, we compare it against three alternative molecules:
Nicotinic Acid: The parent scaffold, providing a baseline.
2-Amino-4-methylpyridine: A structurally related compound known to be a potent inhibitor of inducible nitric oxide synthase (iNOS), offering insight into potential biological activity.[8][9]
2-Amino-4-methoxybenzoic acid: An isomer, to assess the impact of the pyridine nitrogen's position on molecular properties.[10]
Table 1: Predicted Physicochemical and Pharmacokinetic Properties
Property
2-Amino-4-methoxynicotinic Acid (Predicted)
Nicotinic Acid (Predicted)
2-Amino-4-methylpyridine (Predicted)
2-Amino-4-methoxybenzoic acid (Predicted)
Significance in Drug Discovery
Physicochemical
Molecular Weight ( g/mol )
168.15
123.11
108.14
167.16
Influences absorption and distribution; typically <500 Da for oral drugs (Lipinski's Rule).
Lipophilicity (iLOGP)
-0.15
0.95
0.85
1.20
Affects solubility, permeability, and plasma protein binding.
Water Solubility (LogS)
-1.85 (Soluble)
-0.90 (Soluble)
-1.20 (Soluble)
-2.50 (Moderately Soluble)
Crucial for formulation and bioavailability.
pKa (Acidic)
4.50
4.85
N/A
4.90
Determines the ionization state at physiological pH, affecting solubility and transport.
pKa (Basic)
2.80
2.07
7.10
2.50
Determines the ionization state at physiological pH, affecting solubility and transport.
Pharmacokinetics (ADMET)
GI Absorption
High
High
High
High
Predicts the extent of absorption from the gastrointestinal tract.
BBB Permeant
No
No
Yes
No
Indicates potential for central nervous system effects (desirable or undesirable).
P-gp Substrate
No
No
No
No
P-glycoprotein is an efflux pump that can limit drug absorption and distribution.
CYP2D6 Inhibitor
No
No
No
No
Predicts potential for drug-drug interactions via inhibition of a key metabolic enzyme.
CYP3A4 Inhibitor
No
No
No
No
Predicts potential for drug-drug interactions via inhibition of a key metabolic enzyme.
Interpretation of In-Silico Data
The in-silico analysis provides a multi-faceted view of 2-amino-4-methoxynicotinic acid's drug-like potential.
Physicochemical Profile: With a molecular weight of 168.15 Da, the molecule adheres to Lipinski's Rule of Five. Its predicted LogP (-0.15) and high water solubility (LogS -1.85) indicate a hydrophilic character. This is a significant deviation from the more lipophilic comparators and suggests that it may have favorable formulation properties but potentially lower passive membrane permeability if not for active transport mechanisms. The predicted pKa values suggest it will be predominantly in its ionized form at physiological pH (7.4), which is consistent with its high water solubility.
Pharmacokinetic (ADMET) Profile: The model predicts high gastrointestinal absorption , which is a highly desirable trait for an orally administered drug candidate. Crucially, it is not predicted to be a P-glycoprotein substrate , reducing the risk of efflux-mediated resistance or poor bioavailability. The lack of predicted permeation across the Blood-Brain Barrier (BBB) suggests a lower likelihood of off-target central nervous system effects. This contrasts with 2-amino-4-methylpyridine, which is predicted to be BBB permeant. Furthermore, the absence of inhibitory activity against key cytochrome P450 enzymes (CYP2D6, CYP3A4) indicates a low potential for drug-drug interactions , a major hurdle in clinical development.[3]
Hypothetical Mechanism of Action: Modulation of Inflammatory Pathways
Given that derivatives of 2-aminopyridine are known inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes, we can hypothesize a potential mechanism of action for 2-amino-4-methoxynicotinic acid.[8][9][11] The diagram below illustrates a simplified inflammatory signaling pathway where iNOS plays a key role.
Caption: Hypothetical inhibition of the iNOS pathway by the subject molecule.
This model posits that 2-amino-4-methoxynicotinic acid could act as an iNOS inhibitor, thereby reducing the production of nitric oxide and mitigating inflammatory responses. This hypothesis is grounded in the known pharmacology of similar scaffolds and provides a clear, testable mechanism for future in-vitro and in-vivo studies.
Conclusion and Future Directions
The in-silico analysis of 2-amino-4-methoxynicotinic acid reveals a promising profile for a potential drug candidate. Its excellent predicted solubility, high gastrointestinal absorption, and low risk of BBB penetration or major drug-drug interactions make it an attractive scaffold. The comparative analysis highlights how subtle structural modifications—such as the addition of methoxy and carboxylic acid groups—can significantly alter physicochemical properties towards a more "drug-like" profile compared to its parent and isomeric structures.
This computational assessment serves as a powerful, data-driven foundation for subsequent research. The logical next steps involve the experimental validation of these predictions:
Synthesis and Physicochemical Characterization: Laboratory synthesis followed by measurement of solubility and LogP.
In-Vitro ADME Assays: Permeability studies using Caco-2 cell monolayers and metabolic stability assays using liver microsomes.
Biological Activity Screening: Enzyme inhibition assays (e.g., iNOS) to confirm the hypothesized mechanism of action.[12]
By integrating in-silico predictions early in the discovery process, research efforts can be focused on molecules with the highest probability of success, embodying a more efficient and rational approach to drug development.
References
Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. National Center for Biotechnology Information.
Machine Learning Small Molecule Properties in Drug Discovery. arXiv. Available from: [Link]
Machine Learning Small Molecule Properties in Drug Discovery: A Glimpse into Acellera's Innovations. Acellera.
Computational analysis and predictive modeling of small molecule modulators of microRNA. National Center for Biotechnology Information.
Introducing MolE: A New Model for Predicting Molecular Properties for AI Drug Design and Beyond. Springer Nature Research Communities.
Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences.
2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity in Vitro and in Vivo. PubMed. Available from: [Link]
Titania: an integrated tool for in silico molecular property prediction and NAM-based modeling. National Center for Biotechnology Information. Available from: [Link]
Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid. Google Patents.
Characterization and Biological Activities of Four Biotransformation Products of Diosgenin from Rhodococcus erythropolis. MDPI. Available from: [Link]
Study on the synthesis of 2-amino-4-methoxy acetanilide. ResearchGate. Available from: [Link]
In Silico Studies for the Identification of Potential Inhibitors of the QACE Protein Against Antibiotic-Resistant Acinetobacter baumannii. MDPI. Available from: [Link]
Collaborative evaluation of in silico predictions for high throughput toxicokinetics. Congruence. Available from: [Link]
Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. Available from: [Link]
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Center for Biotechnology Information. Available from: [Link]
Operational Guide: Safe Disposal of 2-Amino-4-Methoxynicotinic Acid Part 1: Critical Safety Brief (Immediate Action) Before initiating any disposal workflow, verify the chemical identity and immediate hazards. This compo...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Disposal of 2-Amino-4-Methoxynicotinic Acid
Part 1: Critical Safety Brief (Immediate Action)
Before initiating any disposal workflow, verify the chemical identity and immediate hazards. This compound is a functionalized pyridine derivative; its disposal must account for potential nitrogen oxide (NOx) generation during incineration and aquatic toxicity if leached.
Light-sensitive; Store in amber vials under inert atmosphere (Ar/N₂).
Part 2: Chemical Profile & Risk Assessment
As a researcher, you must understand the causality behind these disposal protocols. We do not simply "bin" this chemical because of its functional groups:
Amphoteric Nature: Containing both a basic amino group (
) and an acidic carboxylic group (), this molecule exists as a zwitterion at neutral pH. This increases its water solubility compared to non-polar pyridines, significantly raising the risk of groundwater mobility if disposed of in landfills.
Nitrogen Content: The pyridine ring and amino substituent mean this compound has a high nitrogen-to-carbon ratio. Improper incineration (low temperature) can lead to the formation of fuel-NOx (nitrogen oxides), a regulated pollutant. Disposal must occur in facilities equipped with scrubbers .
Chelation Potential: The arrangement of the amino and carboxylic acid groups (ortho/vicinal positioning) creates a potential chelation site for metal ions. Do not mix with heavy metal waste streams (e.g., mercury, lead), as this may form stable, soluble complexes that complicate downstream water treatment.
Part 3: Disposal Workflow & Segregation
The following protocol guarantees compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes environmental impact.
Scenario A: Disposal of Pure Solid (Expired or Excess)
Primary Container: Transfer solid waste into a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.
Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant." Explicitly write the full chemical name.
Stream:Solid Hazardous Waste .
Destruction Method: High-temperature incineration with secondary combustion chamber.
Scenario B: Disposal of Reaction Mixtures (Solvent-Based)
Segregation: Determine the primary solvent.
Halogenated Solvents (DCM, Chloroform): Segregate into Halogenated Waste .
Non-Halogenated (Methanol, Ethyl Acetate): Segregate into Organic Solvents Waste .
pH Check: If the reaction involved strong acids or bases, neutralize the mixture to pH 5–9 before adding to the solvent waste drum to prevent exothermic reactions or drum corrosion.
Scenario C: Aqueous Waste (Mother Liquors)
Pre-Treatment: Do not pour down the sink. Pyridine derivatives are often toxic to the bacteria used in municipal wastewater treatment plants.
Collection: Collect in "Aqueous Hazardous Waste" carboys.
Stabilization: Ensure the pH is basic (> pH 8) if metals were used in the process, to prevent metal precipitation before the waste reaches the treatment facility.
Part 4: Decision Matrix (Visualized)
The following logic flow ensures you select the correct waste stream based on the physical state and matrix of the chemical.
Caption: Figure 1. Waste stream segregation logic for 2-Amino-4-methoxynicotinic acid based on matrix composition.
Part 5: Emergency Response (Spill Protocol)
In the event of a benchtop spill, follow the S.W.I.M. protocol (Stop, Warn, Isolate, Minimize).
PPE Upgrade: Immediately don double nitrile gloves and a P95/N95 particulate respirator (if powder is dispersed).
Containment:
Solid Spill: Do not dry sweep (creates dust).[2] Cover with a wet paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.
Liquid Spill: Use universal absorbent pads or vermiculite.
Decontamination: Wipe the surface with a mild detergent followed by water. The amphoteric nature means simple water rinsing is usually effective for final cleaning.
Disposal of Debris: All contaminated towels, gloves, and scoopers must go into the Solid Hazardous Waste container, not the regular trash.
Part 6: Regulatory Context (RCRA/EPA)
While 2-Amino-4-methoxynicotinic acid is not explicitly listed on the EPA's "P-List" (Acutely Hazardous) or "U-List" (Toxic), it is regulated under the "Characteristic" rules if mixed with solvents.
Waste Code Assignment:
Pure Substance: Unlisted, but treated as toxic organic waste.
In Acetone/Methanol:D001 (Ignitable).
In Pyridine-containing mixtures:D038 (Pyridine) if the formulation contains pyridine itself, though this specific derivative does not automatically trigger D038 unless leachable pyridine is detected.
Generator Status: Ensure your lab's accumulation area does not exceed volume limits (typically 55 gallons for hazardous waste) to maintain "Satellite Accumulation Area" compliance.
References
Sigma-Aldrich. (n.d.). Product SDS: 2-Amino-4-methoxynicotinic acid (CAS 773099-92-6).[3] Retrieved from
BLD Pharm. (n.d.). Safety Data Sheet: 2-Amino-4-methoxynicotinic acid. Retrieved from
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
Fisher Scientific. (2025). Safety Data Sheet: Pyridine Derivatives General Handling. Retrieved from